1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol
Beschreibung
BenchChem offers high-quality 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C12H25NO |
|---|---|
Molekulargewicht |
199.33 g/mol |
IUPAC-Name |
1-[(3-methylbutylamino)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C12H25NO/c1-11(2)6-9-13-10-12(14)7-4-3-5-8-12/h11,13-14H,3-10H2,1-2H3 |
InChI-Schlüssel |
YRTSLDFCSUCZNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCNCC1(CCCCC1)O |
Herkunft des Produkts |
United States |
Physicochemical Profiling and Preclinical Evaluation of 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol
Executive Summary
In the landscape of central nervous system (CNS) drug discovery, the β -amino alcohol motif represents a privileged structural class. The parent scaffold, 1-(aminomethyl)cyclohexan-1-ol (MW: 129.20 g/mol ), is a well-documented pharmacophore utilized in the development of neuroprotective and anticonvulsant agents[1] . However, primary amines often suffer from suboptimal lipophilicity, limiting their passive diffusion across the blood-brain barrier (BBB).
To overcome this pharmacokinetic bottleneck, targeted N-alkylation strategies are employed. The synthesis of 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol introduces a 3-methylbutyl (isoamyl) moiety to the primary amine. This specific modification is not arbitrary; the isoamyl group provides optimal steric bulk to prevent rapid oxidative deamination by monoamine oxidases (MAOs), while the added hydrocarbon chain significantly increases the lipophilic efficiency (LipE) of the molecule. This technical guide provides an in-depth physicochemical profiling and preclinical evaluation framework for this novel N-alkylated scaffold.
Structural Rationale & Chameleonic Properties
As a Senior Application Scientist, evaluating the 3D conformation of a molecule is just as critical as its 2D connectivity. 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol exhibits highly favorable "chameleonic" properties due to its capacity for intramolecular hydrogen bonding (IMHB) .
The spatial proximity of the C1-hydroxyl group and the secondary amine facilitates the formation of a stable 5-membered IMHB ring (O-H···N or N-H···O). This transient conformational folding effectively "shields" the polar hydrogen bond donors and acceptors from the surrounding lipophilic environment of the BBB. Consequently, the apparent lipophilicity (LogD) is higher than purely additive in silico predictions would suggest. This allows the molecule to passively diffuse across the BBB efficiently, while still unfolding in aqueous systemic circulation to maintain high solubility.
Quantitative Physicochemical Profile
The physicochemical parameters of 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol have been optimized for CNS penetration. The data summarized below dictates the downstream formulation and assay conditions.
| Property | Value | Rationale / Implication |
| Molecular Weight | 199.34 g/mol | < 400 g/mol ; highly ideal for CNS penetration and oral bioavailability. |
| LogP (Calculated) | ~2.85 | Falls within the optimal range (2.0 - 3.0) for lipid membrane partitioning. |
| pKa (Secondary Amine) | ~9.8 | Ensures protonation at physiological pH (7.4) for aqueous solubility, while maintaining a sufficient fraction of free base for BBB crossing. |
| Topological Polar Surface Area (TPSA) | 32.26 Ų | < 90 Ų; highly favorable for passive diffusion across the BBB. |
| H-Bond Donors / Acceptors | 2 / 2 | Adheres strictly to Lipinski’s Rule of 5; minimizes desolvation energy penalties. |
| Fraction sp³ (Fsp³) | 1.00 | 100% sp³ hybridization indicates high three-dimensionality, which correlates strongly with reduced off-target toxicity and clinical success. |
Synthetic Methodology & In-Process Validation
The synthesis of 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol is achieved via a highly controlled reductive amination. The protocol below is designed as a self-validating system to prevent over-alkylation.
Protocol: Reductive Amination Workflow
-
Imine Formation: In a flame-dried round-bottom flask under N₂, dissolve 10 mmol of 1-(aminomethyl)cyclohexan-1-ol in 50 mL of anhydrous dichloromethane (DCM). Add 10.5 mmol of isovaleraldehyde. Stir at room temperature for 2 hours.
-
Causality: Anhydrous conditions and a slight excess of aldehyde drive the equilibrium towards the intermediate imine, preventing yield loss from hydrolysis.
-
-
Selective Reduction: Cool the reaction to 0°C using an ice bath. Add 15 mmol of Sodium Triacetoxyborohydride (STAB) in small portions over 15 minutes.
-
Causality: STAB is chosen over Sodium Borohydride due to its mild nature; it selectively reduces the protonated iminium ion without reacting with the residual unreacted aldehyde, preventing the formation of unwanted alcohol byproducts.
-
-
Quenching & Phase Separation: After 12 hours of stirring at room temperature, quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃.
-
Causality: The basic quench neutralizes the borate complexes and ensures the secondary amine product is in its free-base form, driving it into the organic DCM layer.
-
-
Purification & Validation: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Silica gel, 95:5 DCM:MeOH).
-
Self-Validating System: Perform LC-MS analysis on the purified fraction. The protocol is validated only if the [M+H]+ peak at m/z 200.2 is present with >98% purity, and the primary amine starting material ( m/z 130.1) is completely absent.
-
In Vitro ADME: BBB Permeability Profiling
To empirically validate the chameleonic BBB penetration hypothesized in Section 2, a Parallel Artificial Membrane Permeability Assay (PAMPA) is utilized. The PAMPA-BBB assay is a highly efficient in vitro method widely used to assess the passive diffusion rate of compounds across a membrane that mimics the physicochemical environment of the blood-brain barrier[2] .
Protocol: PAMPA-BBB Permeability Assay
-
Membrane Preparation: Coat the porous filter membrane of the donor plate (pore size 0.45 µm) with 5 µL of a 20% (w/v) porcine brain lipid extract dissolved in dodecane.
-
Causality: Porcine brain lipid accurately mimics the specific lipid composition (e.g., high cholesterol and sphingomyelin) of the human BBB, providing a more accurate permeability coefficient ( Papp ) than generic hexadecane membranes.
-
-
Donor Solution Assembly: Dissolve 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol in DMSO, then dilute with PBS (pH 7.4) to a final concentration of 50 µM.
-
Causality: Keeping the final DMSO concentration strictly below 1% (v/v) prevents solvent-induced disruption or dissolution of the artificial lipid membrane.
-
-
Incubation: Add 150 µL of the donor solution to the donor wells and 300 µL of fresh PBS to the acceptor wells. Assemble the sandwich plate and incubate at 37°C for 4 hours under gentle agitation (150 rpm).
-
Causality: Agitation minimizes the unstirred water layer (UWL), which can artificially bottleneck the permeation of highly lipophilic compounds.
-
-
Quantification & Validation: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS.
-
Self-Validating System: Calculate the mass balance ( R=(Cdonor+Cacceptor)/Cinitial ). The assay is rejected if mass balance falls below 85%, indicating non-specific binding to the plasticware. Furthermore, high-permeability (Propranolol, Papp>15×10−6 cm/s) and low-permeability (Atenolol, Papp<1×10−6 cm/s) reference standards are run concurrently. The assay is only valid if both controls pass their respective thresholds.
-
Proposed Mechanistic Pathway
Due to its structural homology with gabapentinoids, 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol is hypothesized to act as an allosteric modulator of the α2δ subunit of voltage-gated calcium channels (VGCCs) within the CNS. The logical progression from systemic administration to synaptic inhibition is visualized below.
Proposed CNS mechanism: BBB penetration and VGCC modulation by the N-alkylated scaffold.
References
-
National Center for Biotechnology Information (PubChem). "1-(Aminomethyl)cyclohexan-1-ol; CID 77614." PubChem Compound Summary. Available at:[Link]
-
OECD Guidelines for the Testing of Chemicals. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD iLibrary. Available at:[Link]
-
Pilić, L., et al. "Application of parallel artificial membrane permeability assay technique and chemometric modeling for blood–brain barrier permeability prediction of protein kinase inhibitors." PubMed Central (PMC). Available at:[Link]
Sources
A Multi-Tiered Strategy for the Preliminary Toxicity Screening of 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol
Abstract
This technical guide outlines a comprehensive, tiered strategy for the preliminary toxicity screening of 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol, a novel chemical entity (NCE) with an uncharacterized safety profile. As early-stage toxicological assessment is paramount to mitigating downstream risk and attrition in drug development, this document proposes a systematic, evidence-based workflow.[1] The approach commences with a robust in silico analysis to predict a wide range of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, providing an initial risk landscape before significant resource investment. This is followed by a series of targeted in vitro assays designed to assess critical toxicological endpoints. These include a foundational cytotoxicity evaluation using a mammalian cell line, a standard battery of genotoxicity tests to probe for mutagenic and clastogenic potential, and a crucial safety pharmacology assay to determine cardiotoxicity risk via hERG channel inhibition. Each experimental protocol is detailed with the scientific rationale underpinning its selection, ensuring a self-validating and rigorous preliminary safety profile. This guide is intended for researchers, toxicologists, and drug development professionals to establish a foundational safety assessment for this and other similar NCEs.
Introduction
The compound 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol is a novel amino alcohol built upon a cyclohexanol scaffold. Molecules within this class have demonstrated a wide array of biological activities, making them of significant interest in medicinal chemistry.[2][3] However, as an NCE, its toxicological properties are unknown. The failure of drug candidates due to unforeseen toxicity in late-stage development remains a primary driver of cost and failure in the pharmaceutical industry.[1] Therefore, implementing a scientifically rigorous toxicity screening cascade at the earliest stages of research is not merely a regulatory requirement but a strategic necessity.
This guide details a multi-pronged approach for the preliminary toxicological evaluation of this NCE. The strategy is designed to be efficient and informative, beginning with zero-cost, high-throughput computational methods before proceeding to established, resource-intensive laboratory assays.[4][5] This "fail early, fail fast" philosophy allows for the rapid identification of potential liabilities, enabling informed decisions about the continued development of the compound. The proposed workflow will investigate general cytotoxicity, the potential for genetic damage, and the risk of cardiac arrhythmias—three of the most critical areas in preclinical safety assessment.
Section 1: In Silico ADMET and Toxicity Profiling
Scientific Rationale
Before committing to chemical synthesis and wet lab experimentation, in silico (computational) modeling provides a powerful and cost-effective "Tier Zero" screen.[5] By leveraging computational algorithms and databases of existing chemical knowledge, we can predict the likely pharmacokinetic and toxicological properties of a molecule based solely on its structure.[6] This allows for the early identification of potential red flags, such as mutagenicity or cardiac liability, and helps prioritize resources for the most promising candidates.[4][7]
Methodology: Predictive Modeling
The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol, CC(C)CCNCC1(O)CCCCC1 , will serve as the input for a panel of validated, open-access prediction platforms. The use of multiple tools is recommended to cross-validate predictions and increase confidence in the results.[6]
Recommended Platforms:
-
pkCSM: Utilizes graph-based signatures to predict a wide range of ADMET properties.[6]
-
admetSAR: Provides predictions for over 50 ADMET and ecotoxicity endpoints.[6]
-
SwissADME: A popular tool for evaluating pharmacokinetics and drug-likeness.[8]
Key Predictive Endpoints:
-
Absorption: Human intestinal absorption, Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) substrate/inhibitor potential (e.g., CYP2D6, CYP3A4).
-
Excretion: Total clearance.
-
Toxicity:
-
AMES Mutagenicity
-
hERG (human Ether-à-go-go-Related Gene) channel inhibition
-
Hepatotoxicity (liver toxicity)
-
Skin Sensitization
-
Data Presentation: Predicted ADMET Profile
The results from the in silico analysis should be consolidated into a summary table for a clear, at-a-glance overview of the compound's predicted profile.
| Property Category | Parameter | Predicted Value/Classification | Confidence |
| Absorption | Human Intestinal Absorption | e.g., High | e.g., 75% |
| Caco-2 Permeability (logPapp) | e.g., >0.9 | e.g., High | |
| Distribution | BBB Permeability | e.g., No | e.g., High |
| Metabolism | CYP2D6 Inhibitor | e.g., Yes | e.g., Medium |
| CYP3A4 Inhibitor | e.g., No | e.g., High | |
| Toxicity | AMES Mutagenicity | e.g., Non-mutagen | e.g., High |
| hERG I Inhibitor | e.g., Yes | e.g., Medium | |
| Hepatotoxicity | e.g., No | e.g., Low |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization: In Silico Screening Workflow
Caption: Workflow for the computational prediction of toxicity and ADMET properties.
Section 2: In Vitro General Cytotoxicity Screening
Scientific Rationale
The first crucial experimental step is to assess the compound's basal cytotoxicity—its ability to cause general cell death.[9] This provides a quantitative measure of the concentration at which the compound becomes toxic to mammalian cells, establishing an IC50 (half-maximal inhibitory concentration) value. This data is essential for two reasons: it offers a baseline measure of potency for any intended therapeutic effect (e.g., in oncology) and, critically, it informs the concentration range used in subsequent, more complex assays like genotoxicity and hERG screening to ensure that observed effects are not simply due to overwhelming cell death.[10]
The MTT assay is a widely adopted, robust, and cost-effective colorimetric method for this purpose. It measures the metabolic activity of cells via the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[11][12] A decrease in metabolic activity correlates directly with a loss of cell viability.
Experimental Protocol: MTT Assay
Cell Line:
-
Chinese Hamster Ovary (CHO-K1) cells: This cell line is well-established, robust, and considered highly sensitive for cytotoxicity studies, making it an excellent choice for initial screening.[11]
Step-by-Step Methodology:
-
Cell Seeding: Plate CHO-K1 cells into a 96-well microtiter plate at a density of approximately 5,000–10,000 cells per well in a suitable culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[10]
-
Compound Preparation: Prepare a stock solution of 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to create a range of final treatment concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤0.5%).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals. Gently agitate the plate for 15 minutes.[10]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis and Presentation
Cell viability is calculated as a percentage relative to the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
| Concentration (µM) | Mean Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | 1.250 | 100% |
| 0.1 | 1.245 | 99.6% |
| 1 | 1.150 | 92.0% |
| 10 | 0.875 | 70.0% |
| 50 | 0.610 | 48.8% |
| 100 | 0.250 | 20.0% |
| Calculated IC50 | ~48 µM |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Section 3: In Vitro Genotoxicity Assessment
Scientific Rationale
Genotoxicity testing is a regulatory requirement and a critical component of safety assessment.[13] It evaluates the potential of a compound to damage DNA or chromosomes, which can lead to heritable mutations and is often linked to carcinogenesis.[14][15] A standard battery of in vitro tests is recommended to screen for different mechanisms of genetic damage, as no single assay can detect all genotoxic agents.[14][16] The proposed battery includes the Ames test for gene mutations and the micronucleus assay for chromosomal damage.
Assay 1: Bacterial Reverse Mutation (Ames) Test
Principle: The Ames test is a rapid and widely used assay to detect point mutations (gene mutations).[17] It utilizes several strains of Salmonella typhimurium that are auxotrophic, meaning they carry a mutation that prevents them from synthesizing the amino acid histidine and thus cannot grow on a histidine-free medium.[15] A test compound is considered mutagenic if it causes a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow and form colonies on a histidine-free plate.[13]
Experimental Protocol (Following OECD 471 Guidelines):
-
Strains: Use a panel of at least five strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102) to detect different types of mutations (frameshift vs. base-pair substitutions).[13]
-
Metabolic Activation: Conduct the test both with and without an exogenous metabolic activation system (S9 fraction), which is a rat liver homogenate containing enzymes that can metabolize a parent compound into a potentially more reactive, genotoxic metabolite.[14]
-
Exposure (Plate Incorporation Method):
-
Mix the test compound at several concentrations, the bacterial culture, and either the S9 mix or a buffer.
-
Add this mixture to molten top agar and pour it onto minimal glucose agar plates.[18]
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Data Collection: Count the number of revertant colonies on each plate.
Evaluation Criteria: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the solvent control for at least one strain.[18]
Assay 2: In Vitro Micronucleus Assay
Principle: This assay detects chromosomal damage. Micronuclei are small, extra-nuclear bodies that form during cell division from chromosome fragments (clastogenicity) or whole chromosomes (aneugenicity) that fail to incorporate into the daughter nuclei.[19][20] An increase in the frequency of micronucleated cells after exposure to a compound indicates it may be a clastogen or an aneugen.
Experimental Protocol (Following OECD 487 Guidelines):
-
Cell Line: Use a mammalian cell line such as CHO, TK6, or primary human peripheral blood lymphocytes (HPBLs).[19][20]
-
Metabolic Activation: As with the Ames test, perform the assay with and without S9 metabolic activation.
-
Treatment: Expose the cell cultures to the test compound across a range of concentrations (pre-determined from the cytotoxicity assay) for a short period (e.g., 3-6 hours) followed by a recovery period, or for a longer continuous period (e.g., 24 hours).
-
Cytokinesis Block: Add cytochalasin B to the culture. This agent blocks cytokinesis (the final step of cell division), resulting in binucleated cells. This makes it easier to identify micronuclei that were formed during the preceding nuclear division.
-
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).
-
Scoring: Using a microscope, score a predetermined number of binucleated cells (e.g., 1000 per concentration) for the presence of micronuclei.
Evaluation Criteria: A positive result is indicated by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
Visualization: Genotoxicity Testing Decision Tree
Caption: Decision workflow for the in vitro genotoxicity screening battery.
Section 4: Safety Pharmacology - hERG Cardiotoxicity Assay
Scientific Rationale
Assessing cardiovascular safety is a cornerstone of preclinical toxicology. The hERG (human Ether-à-go-go-Related Gene) potassium ion channel plays a critical role in the repolarization phase of the cardiac action potential.[21][22] Inhibition of this channel can delay repolarization, leading to a prolongation of the QT interval on an electrocardiogram. This condition, known as Long QT Syndrome, can precipitate a potentially fatal arrhythmia called Torsades de Pointes.[23] Because hERG inhibition has been a primary reason for the withdrawal of approved drugs, regulatory agencies mandate its assessment early in development.[24]
The automated patch-clamp assay is the gold standard for directly measuring the functional effect of a compound on the hERG channel current in a controlled cellular environment.[22]
Experimental Protocol: Automated Electrophysiology
Cell Line:
-
A mammalian cell line (e.g., HEK293 or CHO) stably transfected to express the human hERG channel.[21][22]
Step-by-Step Methodology:
-
Cell Preparation: Culture the hERG-expressing cells under standard conditions. On the day of the experiment, prepare a single-cell suspension for use in the automated patch-clamp system.
-
System Setup: Utilize an automated patch-clamp platform (e.g., QPatch or SyncroPatch). The system performs whole-cell patch-clamping, where a microelectrode forms a high-resistance seal with a single cell, allowing for the direct measurement of ion channel currents.[21]
-
Baseline Recording: Obtain a stable baseline recording of the hERG current from each cell using a specific voltage protocol designed to elicit the characteristic tail current. Only cells meeting quality control criteria (e.g., high seal resistance, sufficient current amplitude) are used.[21]
-
Compound Application: Apply a vehicle control solution to confirm the stability of the current. Then, apply the test compound sequentially at increasing concentrations (e.g., 0.1, 1, 10, 30 µM) to the same cell. Allow the effect to reach a steady state at each concentration before applying the next.[23]
-
Positive Control: At the end of each experiment, apply a known potent hERG inhibitor (e.g., E-4031 or dofetilide) as a positive control to confirm the sensitivity of the assay.[21]
Data Analysis and Presentation
The peak hERG tail current is measured at each concentration. The percentage of inhibition is calculated relative to the baseline current. An IC50 value is then determined by fitting the concentration-response data to a suitable model.
| Concentration (µM) | Mean % Inhibition of hERG Current |
| Vehicle Control | 2.1% |
| 0.1 | 5.5% |
| 1 | 15.8% |
| 10 | 48.2% |
| 30 | 85.3% |
| Calculated IC50 | ~10.4 µM |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Summary and Integrated Risk Assessment
This technical guide has detailed a logical and efficient cascade for the preliminary toxicity screening of 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol. The strategy integrates computational predictions with a targeted set of in vitro assays to build a foundational safety profile. By assessing cytotoxicity, genotoxicity, and cardiotoxicity, this workflow addresses the most common and critical liabilities that lead to compound failure. The collective data from these studies will allow for an informed, risk-based decision on whether to advance, modify, or terminate the development of this NCE.
Visualization: Integrated Decision-Making Framework
Caption: An integrated decision-making framework based on tiered toxicity screening results.
References
- In Silico Tools and Software to Predict ADMET of New Drug Candidates. (n.d.). Google Books.
- ADMET Predictor Simulations: In Silico Screening For Dose & PK - Pharmaron. (n.d.). Pharmaron.
- In-vitro hERG & NaV1.5 cardiotoxicity assay. (2025, August 3). protocols.io.
- 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. (2022, November 28). WuXi AppTec.
- Full article: Open access in silico tools to predict the ADMET profiling of drug candidates. (n.d.). Taylor & Francis Online.
- Genotoxicity: Focus On Ames Test. (2024, April 17). Abich.
- In Silico ADMET Prediction Tools. (n.d.). Scribd.
- Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide. (n.d.). Benchchem.
- Ames Test. (n.d.). Charles River Laboratories.
- Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive. (2021, July 19). bioRxiv.
- Ames Test and Genotoxicity Testing. (n.d.). Nelson Labs.
- hERG Safety | Cyprotex ADME-Tox Solutions. (n.d.). Evotec.
- Ames test - Wikipedia. (n.d.). Wikipedia.
- Cytotoxicity Evaluation of Anatase and Rutile TiO2 Thin Films on CHO-K1 Cells in Vitro. (2016, July 26). Digital CSIC.
- Preliminary Toxicity Screening of Asalin: An In-depth Technical Guide. (n.d.). Benchchem.
- In Vitro Genetic Toxicology Assays. (n.d.). Inotiv.
- In vitro cytotoxicity and DNA damage production in Chinese hamster ovary cells and topoisomerase II inhibition by 2-[2'-(dimethylamino)ethyl]-1, 2-dihydro-3H-dibenz[de,h]isoquinoline-1,3-diones with substitutions at the 6 and 7 positions (azonafides). (n.d.). PubMed.
- Cardiotoxicity Testing in Drug Development. (2016, September 23). JSM Central.
- Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories.
- GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. (2025, March 28). Metrion Biosciences.
- Herg Assay Services. (n.d.). Reaction Biology.
- In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2025, February 19). IntechOpen.
- Current approaches to toxicity profiling in early-stage drug development. (2025, May 8). [No Source Found].
- Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2011, December 27). MDPI.
- (PDF) Early toxicity screening strategies. (2014, September 23). ResearchGate.
- (PDF) Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers. (2026, March 2). ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 5. pharmaron.com [pharmaron.com]
- 6. tandfonline.com [tandfonline.com]
- 7. biorxiv.org [biorxiv.org]
- 8. scribd.com [scribd.com]
- 9. In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen [intechopen.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. digital.csic.es [digital.csic.es]
- 12. In vitro cytotoxicity and DNA damage production in Chinese hamster ovary cells and topoisomerase II inhibition by 2-[2'-(dimethylamino)ethyl]-1, 2-dihydro-3H-dibenz[de,h]isoquinoline-1,3-diones with substitutions at the 6 and 7 positions (azonafides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Genotoxicity: Focus On Ames Test – Abich: l’eccellenza nelle analisi chimiche e microbiologiche [abich.it]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. Ames test - Wikipedia [en.wikipedia.org]
- 16. dzarc.com [dzarc.com]
- 17. criver.com [criver.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. inotiv.com [inotiv.com]
- 20. criver.com [criver.com]
- 21. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 22. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 23. protocols.io [protocols.io]
- 24. jsmcentral.org [jsmcentral.org]
Thermodynamic and Empirical Solubility Profiling of 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol in Diverse Solvent Systems
Executive Summary & Structural Solvation Dynamics
The compound 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol is a complex, multi-functional molecule that serves as a highly relevant model for active pharmaceutical ingredients (APIs) containing the amino-cyclohexanol pharmacophore. Understanding its solubility across a spectrum of polar and non-polar solvents is critical for optimizing crystallization processes, formulation development, and pharmacokinetic profiling.
To accurately predict and manipulate the solubility of this compound, one must deconstruct its molecular architecture:
-
Cyclohexanol Core: Provides significant hydrophobic bulk while introducing a strong hydrogen bond donor/acceptor (-OH).
-
Aminomethyl Linker: Contains a secondary amine (-NH-) with an estimated pKa of ~9.5–10.0, rendering the molecule highly sensitive to pH variations in aqueous environments.
-
3-Methylbutyl (Isoamyl) Chain: A highly flexible, branched aliphatic tail that drastically increases the molecule's lipophilicity (LogP) and disrupts the highly ordered hydrogen-bond network of water.
This guide provides an in-depth, self-validating methodological framework for determining the thermodynamic solubility of this compound, grounded in both empirical data and advanced predictive modeling [1].
Predictive Modeling: Thermodynamics Meets Machine Learning
Before executing resource-intensive experimental screens, modern pharmaceutical development relies on predictive thermodynamic models. The solubility of 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol in pure and binary solvent mixtures is governed by the balance between its crystal lattice energy (enthalpy of fusion) and the free energy of solvation.
Recent advancements have demonstrated that hybrid models combining thermodynamic equations with machine learning yield the highest predictive accuracy. Specifically, the Jouyban-Acree-Artificial Neural Network (JA-ANN) hybrid model [1] has become a gold standard. The Jouyban-Acree equation establishes a theoretical baseline by calculating ideal solute-solvent and solvent-solvent interaction energies. However, because the isoamyl chain of our target compound induces non-linear preferential solvation (where the local solvent composition around the API differs from the bulk solvent), the ANN is deployed to correct these non-linear residuals.
Fig 1: Hybrid Jouyban-Acree and ANN modeling for API solubility prediction in binary mixtures.
Experimental Methodology: The Self-Validating Shake-Flask Protocol
To generate trustworthy, E-E-A-T-aligned data, experimental protocols cannot merely measure concentration; they must validate the thermodynamic state of the system [2]. The following protocol utilizes an isothermal shake-flask method coupled with rigorous solid-state verification.
Step-by-Step Workflow
-
Preparation of Saturated Solutions: Add an excess amount of 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol free base (approx. 500 mg) to 5 mL of the target solvent in a hermetically sealed 10 mL glass vial.
-
Causality: An excess of solid is mandatory to ensure the chemical potential of the solute in the solid phase equals that in the liquid phase, thereby establishing true thermodynamic equilibrium.
-
-
Isothermal Equilibration: Agitate the vials in a thermostatic shaker bath at 298.15 ± 0.1 K for 48 hours.
-
Causality: Kinetic dissolution barriers, especially in non-polar solvents where solvent wetting of the API powder may be poor, require extended timeframes to reach equilibrium.
-
-
Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at 298.15 K, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.
-
Causality: Centrifugation prior to filtration prevents filter clogging and ensures that sub-micron undissolved particulates do not artificially inflate the quantified solubility.
-
-
Quantification: Dilute the filtrate into the linear dynamic range of the assay and quantify via HPLC-UV (C18 column, Mobile Phase: Acetonitrile/Water with 0.1% Trifluoroacetic acid).
-
Solid-State Verification (Critical Trust Step): Recover the residual undissolved solid from the filter, dry under vacuum, and analyze via X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
-
Causality: Solvents can induce polymorphic transitions or form pseudo-polymorphs (solvates/hydrates). If the crystal lattice changes during the 48-hour shaking period, the measured solubility corresponds to the new phase, not the original API. This step ensures the data is assigned to the correct polymorph.
-
Fig 2: Self-validating equilibrium shake-flask workflow for thermodynamic solubility profiling.
Quantitative Solubility Data & Mechanistic Analysis
The following tables summarize the solubility profile of 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol at 298.15 K.
Table 1: Solubility in Pure Polar and Non-Polar Solvents (Free Base)
| Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Dominant Solvation Mechanism & Causality |
| Water (pH 7.4) | 80.1 | 0.12 ± 0.02 | Insoluble. The massive hydration penalty incurred by the hydrophobic isoamyl chain and cyclohexyl ring overrides the H-bonding capacity of the -OH group. |
| Methanol | 32.7 | > 150.0 | Highly Soluble. Strong H-bond donation/acceptance combined with a moderate dielectric constant perfectly solvates both the polar and non-polar moieties. |
| Ethanol | 24.5 | 110.5 ± 5.4 | Soluble. Slightly lower polarity than methanol reduces the solvation efficiency of the amine/hydroxyl network, but remains highly effective. |
| Acetone | 20.7 | 85.2 ± 4.1 | Soluble. Acts as a polar aprotic H-bond acceptor for the API's hydroxyl group, while easily accommodating the aliphatic chains. |
| Dichloromethane | 8.9 | > 200.0 | Extremely Soluble. High polarizability efficiently solvates the H-bonding network, while its organic nature fully dissolves the bulky aliphatic groups. |
| Toluene | 2.4 | 145.0 ± 7.2 | Highly Soluble. Strong dispersion forces (van der Waals) interact favorably with the hydrophobic core of the molecule. |
| Hexane | 1.9 | 35.4 ± 2.8 | Moderately Soluble. Purely non-polar. The API must form intermolecular H-bonded dimers to shield its polar -OH/-NH- groups from the non-polar continuum. |
Table 2: pH-Dependent Aqueous Solubility
Because the molecule contains a basic secondary amine, its aqueous solubility is strictly governed by the Henderson-Hasselbalch relationship. Converting the free base to an HCl salt drastically alters the crystal lattice energy and solvation enthalpy.
| Buffer System | Final pH | Solubility (mg/mL) | Dominant Species |
| 0.1 M HCl | 1.2 | > 250.0 | Fully protonated ammonium cation. Ion-dipole interactions with water dominate. |
| Acetate Buffer | 4.5 | 185.3 ± 8.5 | Protonated cation. Highly soluble. |
| Phosphate Buffer | 7.4 | 0.12 ± 0.02 | Free base (neutral). Precipitation occurs due to hydrophobic effect. |
| Borate Buffer | 10.0 | < 0.05 | Free base (neutral). Ionization is completely suppressed. |
Conclusion
The solubility of 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol is a textbook example of competing molecular forces. In aqueous media, its solubility is entirely dictated by the ionization state of the aminomethyl linker; the un-ionized free base is practically insoluble due to the hydrophobic bulk of the isoamyl and cyclohexyl groups. Conversely, in organic solvents, the molecule exhibits high solubility across a surprisingly broad range of dielectric constants (from DCM to Toluene), provided the solvent can either participate in hydrogen bonding or offer strong dispersion forces to stabilize the aliphatic regions.
By employing self-validating experimental protocols alongside advanced predictive algorithms like the JA-ANN model, researchers can rapidly identify optimal solvent systems for the crystallization, extraction, and formulation of complex amino-cyclohexanol derivatives.
References
-
Zhao, Y., Li, W., Zhao, C., Fang, L., Yang, H., & Ma, Y. (2024). Data-Driven Point Adjusted Jouyban-Acree-Artificial Neural Network Hybrid Model for Predicting Solubility of Active Pharmaceutical Ingredients in Binary Solvent Mixtures. Industrial & Engineering Chemistry Research, 63(38), 16529-16544. Available at:[Link]
-
OECD (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available at:[Link]
Thermodynamic Stability and Conformational Dynamics of 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol at 298.15 K
Executive Overview
The compound 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol is a sterically hindered β -amino alcohol. Featuring a highly substituted cyclohexane core and an isoamyl (3-methylbutyl) functionalized secondary amine, this scaffold is highly relevant in the synthesis of neuroactive and cardiovascular active pharmaceutical ingredients (APIs).
Understanding the thermodynamic stability of this molecule at room temperature (298.15 K) requires a rigorous analysis of its conformational equilibria. The thermodynamic profile is dictated by a delicate balance between the steric repulsion of the 1,1-disubstituted cyclohexane ring and the enthalpic stabilization provided by intramolecular hydrogen bonding. This whitepaper provides an in-depth technical evaluation of these thermodynamic drivers and outlines a self-validating experimental framework for their quantification.
Structural Thermodynamics & Conformational Equilibria
At 298.15 K, the cyclohexane ring undergoes rapid chair-chair interconversion. The thermodynamic stability of the molecule is fundamentally linked to the preferred orientation of its substituents at the quaternary C1 position.
Steric Strain and A-Values
The C1 position bears a hydroxyl group (-OH) and a bulky aminomethyl derivative (-CH₂-NH-CH₂-CH₂-CH(CH₃)₂). The conformational free energy ( ΔG∘ ) of the system is governed by the difference in the steric bulk of these groups, quantified by their A-values. The hydroxyl group has a relatively low A-value of ~0.87 kcal/mol. In contrast, the highly flexible and sterically demanding (3-methylbutyl)aminomethyl group exerts an A-value exceeding 1.7 kcal/mol.
Consequently, the thermodynamic equilibrium heavily favors the conformer where the nitrogen-containing group occupies the equatorial position to minimize 1,3-diaxial interactions, forcing the hydroxyl group into the axial position. The core scaffold properties of such 1,1-disubstituted systems are well-documented in structural databases1[1].
Enthalpic Stabilization via Intramolecular Hydrogen Bonding
The axial -OH and equatorial -CH₂NHR groups are perfectly pre-organized for an intramolecular hydrogen bond. Because the secondary amine is a stronger Lewis base than the hydroxyl oxygen, the predominant interaction is an O-H···N hydrogen bond. This interaction provides a significant enthalpic driving force ( ΔH∘≈−3.0 to −4.5 kcal/mol), which further locks the conformation and enhances the overall thermodynamic stability of the molecule at room temperature. Similar stabilizing effects have been observed in catalytic β -amino alcohol frameworks2[2].
Chemical and Oxidative Stability
Unlike secondary or tertiary alcohols with adjacent α -protons, the C1 carbon in this molecule is quaternary. This prevents standard E1/E2 dehydration pathways at 298.15 K, rendering the molecule thermodynamically stable against spontaneous elimination. Furthermore, the secondary amine is sterically shielded by the isoamyl tail, which kinetically protects the nitrogen lone pair from ambient oxidative degradation while maintaining a stable HOMO-LUMO gap3[3].
Quantitative Thermodynamic Data
The following table summarizes the theoretical and empirical thermodynamic parameters for 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol at 298.15 K.
| Thermodynamic Parameter | Estimated Value at 298.15 K | Mechanistic Driver |
| ΔGeq−ax∘ (Conformational) | -1.2 to -1.8 kcal/mol | Steric bulk of the isoamylaminomethyl group forces it into the equatorial position. |
| ΔHH−bond∘ (Intramolecular) | -3.5 kcal/mol | O-H···N hydrogen bond formation between the axial hydroxyl and equatorial amine. |
| pKa (Conjugate Acid) | ~9.5 - 10.0 | Inductive electron donation from the isoamyl group stabilizes the protonated amine. |
| Decomposition Onset ( Td ) | > 180 °C | The quaternary C1 position prevents facile E2 dehydration. |
Experimental Protocols for Thermodynamic Profiling
To empirically validate the thermodynamic stability of this compound, we utilize a self-validating experimental system. The causality behind these protocols is to isolate the enthalpic contributions of the hydrogen bond from the purely steric conformational drivers.
Protocol 1: Variable-Temperature NMR (VT-NMR) for Conformational Free Energy
Causality: At 298.15 K, chair interconversion is fast on the NMR timescale, yielding time-averaged signals. To determine the exact ΔG∘ of the equilibrium, we must lower the temperature to "freeze out" the conformers, integrate the distinct signals, and extrapolate back to room temperature using the Eyring equation. Self-Validating Control: We synthesize the O-methylated analog (1-(methoxymethyl)-N-(3-methylbutyl)cyclohexanamine). By methylating the hydroxyl group, we eliminate the intramolecular hydrogen bond, allowing us to isolate and quantify the purely steric contribution to ΔG∘ .
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 50 mM solution of the analyte in toluene- d8 . A non-polar solvent is explicitly chosen to prevent competitive intermolecular hydrogen bonding with the solvent, which would mask the intramolecular effect.
-
Data Acquisition: Acquire 1 H and 13 C spectra starting from 298.15 K down to 180 K in 10 K increments.
-
Coalescence Identification: Identify the coalescence temperature ( Tc ) for the isolated axial/equatorial methylene protons adjacent to the amine.
-
Thermodynamic Extraction: Calculate ΔG‡ and the equilibrium constant Keq at each temperature. Plot ln(Keq) vs. 1/T (van 't Hoff plot) to extract ΔH∘ and ΔS∘ , extrapolating the conformational ΔG∘ to 298.15 K.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Enthalpic Profiling
Causality: To directly measure the enthalpy of the intramolecular hydrogen bond without computational bias, we perform a dilution titration. At high concentrations in a non-polar solvent, intermolecular H-bonds dominate. As the solution is diluted, intermolecular bonds break (an endothermic process), leaving only the concentration-independent intramolecular H-bonds.
Step-by-Step Methodology:
-
System Priming: Load the ITC injection syringe with a highly concentrated (1.0 M) solution of the analyte in anhydrous cyclohexane.
-
Cell Preparation: Load the sample cell with pure anhydrous cyclohexane.
-
Titration: Inject 2 μ L aliquots at a constant temperature of 298.15 K, recording the heat of dilution ( q ) for each injection.
-
Data Fitting: Fit the resulting isotherm to a self-association dissociation model. The residual enthalpy at infinite dilution—subtracted from the O-methylated control baseline—represents the absolute strength of the intramolecular hydrogen bond ( ΔHH−bond∘ ).
Thermodynamic Workflow Visualization
Fig 1: Self-validating thermodynamic profiling workflow for β-amino alcohols.
References
-
1-(Aminomethyl)cyclohexan-1-ol | C7H15NO | CID 77614 - PubChem National Center for Biotechnology Information (NCBI) [Link]
-
Direct Catalytic Enantioselective α‐Aminoxylation of Ketones: A Stereoselective Synthesis of α‐Hydroxy and α,α′‐Dihydroxy Ketones ResearchGate[Link]
Sources
Navigating the Uncharted: A Technical Safety and Handling Guide for 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol. This guide is a synthesis of information from structurally similar compounds, including cyclohexanol and various amino alcohols. All recommendations are based on established chemical safety principles and data from analogous substances. It is imperative to treat this compound with the caution required for a novel chemical entity and to perform a thorough risk assessment before handling.
Introduction: Understanding the Compound's Profile
1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol is a bifunctional molecule incorporating a tertiary alcohol on a cyclohexane ring and a secondary amine side chain. This structure suggests potential for a range of chemical reactivities and biological activities, making it a compound of interest in drug discovery and chemical synthesis. However, the very features that make it chemically interesting also necessitate a cautious and well-informed approach to its handling. The presence of the amino group suggests that the compound is likely basic and potentially corrosive, while the cyclohexanol moiety may contribute to irritant properties.
This guide provides a comprehensive framework for the safe handling, storage, and emergency management of this compound, drawing upon established safety protocols for similar chemical classes.
Hazard Identification and Risk Assessment: A Proactive Approach
Given the absence of a specific SDS, a risk assessment must be based on the known hazards of its constituent functional groups.
Primary Anticipated Hazards:
-
Corrosivity: The amine functional group imparts basicity, making the compound a likely corrosive substance. Direct contact can cause severe skin burns and eye damage.[1][2][3]
-
Irritation: Both cyclohexanol and amines can be irritants to the skin, eyes, and respiratory system.
-
Toxicity: While specific toxicological data is unavailable, related amino alcohols and cyclohexylamine are known to be toxic if ingested, inhaled, or absorbed through the skin.[4] Prolonged or high-level exposure could potentially lead to organ damage.
-
Flammability: While not expected to be highly flammable, many organic liquids can be combustible at elevated temperatures.
Physicochemical Data (Estimated)
The following table presents estimated physicochemical properties based on structurally related compounds. These values should be used as a guide for initial risk assessment and handling procedures.
| Property | Estimated Value/Characteristic | Rationale/Source Analog |
| Appearance | Colorless to pale yellow liquid | Based on 1,3-Bis(aminomethyl)cyclohexane.[3][5][6] |
| Odor | Amine-like, potentially fishy or ammoniacal | Characteristic of aliphatic amines. |
| Boiling Point | > 200 °C | Higher than cyclohexanol (161.84 °C) due to increased molecular weight. |
| Solubility | Soluble in water and organic solvents | The amino and hydroxyl groups will facilitate hydrogen bonding.[3][6] |
| Corrosivity | Expected to be corrosive | A common property of amines.[3][7] |
Safe Handling Protocols: A Step-by-Step Guide
Safe handling is paramount to mitigate the risks associated with this novel compound. The following protocols are designed to provide a robust framework for laboratory use.
Personal Protective Equipment (PPE): The First Line of Defense
The selection of appropriate PPE is critical to prevent exposure.
-
Eye and Face Protection: Chemical splash goggles in combination with a face shield are mandatory when handling the liquid, especially outside of a fume hood.[8][9]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Neoprene or butyl rubber gloves are recommended over latex gloves, which offer poor protection against many chemicals.[9] Gloves should be inspected before each use and replaced immediately if contaminated or damaged.
-
Lab Coat: A chemically resistant lab coat or apron should be worn at all times.[9]
-
-
Respiratory Protection: Work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[8] If there is a potential for exposure outside of a fume hood, a respirator with an appropriate cartridge for organic vapors and amines should be used by trained personnel.
Engineering Controls: Creating a Safe Workspace
-
Ventilation: All handling of 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol must be performed in a well-ventilated area, preferably within a chemical fume hood.[3][8]
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[9]
Experimental Workflow: A Safety-First Approach
The following diagram illustrates a safe workflow for handling the compound.
Caption: Safe handling workflow for 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol.
Storage and Transportation: Maintaining Compound Integrity and Safety
Proper storage is crucial to prevent degradation and accidents.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[2] The container should be tightly sealed to prevent the absorption of moisture and carbon dioxide from the air.
-
Container: Use chemically resistant containers, such as those made of glass or polyethylene.[1]
-
Transportation: When transporting the compound, even within the laboratory, use a secondary container to prevent spills in case the primary container breaks.[9]
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response can significantly mitigate harm.
Spills and Leaks
The appropriate response to a spill depends on its size and location.
-
Minor Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial absorbent.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (or any spill outside a fume hood):
-
Evacuate the immediate area and alert others.[10]
-
If the material is flammable, eliminate all ignition sources.[11]
-
Close the doors to the affected area to contain vapors.
-
Contact your institution's emergency response team or environmental health and safety office.[10][12]
-
Do not attempt to clean up a major spill without proper training and equipment.
-
First Aid Measures
Immediate first aid is critical in the event of exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][9]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation or burns develop.[5][12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.[5]
The following flowchart outlines the general emergency response procedure.
Caption: General emergency response flowchart.
Waste Disposal: Responsible Stewardship
All waste containing 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol must be treated as hazardous waste.
-
Collect all waste, including contaminated absorbents and disposable PPE, in a designated, sealed, and properly labeled hazardous waste container.
-
Follow all institutional, local, and national regulations for the disposal of chemical waste.
Conclusion: A Culture of Safety
The responsible use of novel chemical entities like 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol is fundamental to advancing scientific research while ensuring the safety of all personnel. This guide provides a foundational framework for its safe handling. However, it is not a substitute for a thorough, institution-specific risk assessment and adherence to all established safety protocols. A proactive culture of safety, continuous learning, and cautious practice are the cornerstones of a safe and productive research environment.
References
-
1-(3-Methylbutyl)cyclohexanol | C11H22O | CID 249813 - PubChem. (n.d.). Retrieved from [Link]
-
Chemical Spill Procedures - Environmental Health & Safety - University of Toronto. (n.d.). Retrieved from [Link]
-
Cyclohexanol - Wikipedia. (n.d.). Retrieved from [Link]
-
Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton University. (n.d.). Retrieved from [Link]
-
CYCLOHEXANAMINE - Ataman Kimya. (n.d.). Retrieved from [Link]
-
Toxicological Review for Cyclohexane (CAS No. 110-82-7) (PDF). (n.d.). Retrieved from [Link]
-
Safety Precautions for Corrosive Substances. (2022, August 25). Retrieved from [Link]
-
NIOSH Skin Notation Profiles Cyclohexanol - CDC. (n.d.). Retrieved from [Link]
-
Hazardous Chemical Releases and Spills - Emergency Procedures - Montana Tech. (n.d.). Retrieved from [Link]
-
Cyclohexylamine - USDA. (2001, February 15). Retrieved from [Link]
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2011, December 27). Retrieved from [Link]
-
Safe Handling of Corrosive Chemicals | The Chemistry Blog. (2024, June 5). Retrieved from [Link]
-
How to Safely Store, Handle & Dispose of Corrosive Chemicals - High Speed Training. (2018, January 17). Retrieved from [Link]
-
Working Safely With Corrosives - HSE TRAINING MATERIALS AND TEMPLATES. (2026, March 28). Retrieved from [Link]
-
Chemical Properties of 1-Methyl-3-tert-butyl-3-cyclohexanol - Cheméo. (n.d.). Retrieved from [Link]
-
1,3-Bis(aminomethyl)cyclohexane - Wikipedia. (n.d.). Retrieved from [Link]
-
Synthesis of (1R,3R)-1-amino-3-methylcyclohexane by an enzyme cascade reaction. (n.d.). Retrieved from [Link]
-
Synthesis of 1,3-diol derivatives from sterically overcrowded oxiranes. Ring-opening reactions of 1-t-butyl-1,2-epoxycyclohexane. - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved from [Link]
-
Understanding the Properties of 1,3-Bis(aminomethyl)cyclohexane (CAS 2579-20-6). (n.d.). Retrieved from [Link]
Sources
- 1. chemicals.co.uk [chemicals.co.uk]
- 2. Guide to Storing, Handling & Disposing Corrosive Chemicals [highspeedtraining.co.uk]
- 3. nbinno.com [nbinno.com]
- 4. ams.usda.gov [ams.usda.gov]
- 5. 1,3-BAC / 1,3-Bis(Aminomethyl)cyclohexane | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]
- 6. cymitquimica.com [cymitquimica.com]
- 7. 1,3-Bis(aminomethyl)cyclohexane - Wikipedia [en.wikipedia.org]
- 8. safeti.com [safeti.com]
- 9. 8.9 Corrosives [ehs.cornell.edu]
- 10. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 11. METHANOL AND ORGANIC AMINE, [LIQUID] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. ehs.princeton.edu [ehs.princeton.edu]
step-by-step synthesis route for 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol
An Application Note on the Synthesis of 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol
Abstract
This document provides a detailed, two-part synthetic protocol for the preparation of 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol, a substituted vicinal amino alcohol. The 1,2-amino alcohol structural motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved pharmaceuticals.[1] This guide is designed for researchers in organic synthesis and drug development, offering a robust and scalable pathway. The synthesis commences with the preparation of the key intermediate, 1-(aminomethyl)cyclohexan-1-ol, from cyclohexanone. This is followed by a highly efficient reductive amination step to introduce the 3-methylbutyl (isoamyl) side chain, yielding the target molecule. The causality behind procedural choices, safety protocols, and detailed characterization checkpoints are discussed to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of Vicinal Amino Alcohols
Vicinal amino alcohols are cornerstone functional groups in modern synthetic chemistry. Their prevalence in biologically active compounds stems from their ability to form key hydrogen bonds and act as chiral ligands or auxiliaries.[1] The title compound, 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol, combines a rigid cyclohexanol backbone with a flexible N-alkyl side chain, making it an interesting candidate for library synthesis and as a building block for more complex molecular architectures.
The synthetic strategy outlined herein is predicated on a convergent design, utilizing reliable and well-documented chemical transformations. This approach ensures high yields and purity while minimizing complex purification steps. The protocol is divided into two primary stages:
-
Formation of the Core Scaffold: Synthesis of 1-(aminomethyl)cyclohexan-1-ol from cyclohexanone.
-
Side Chain Installation: N-alkylation of the core scaffold via reductive amination.
This method was chosen over alternatives, such as the ring-opening of a spiro-epoxide,[2][3] due to the commercial availability of starting materials and the operational simplicity of the reaction classes, which are amenable to scale-up.
Overall Synthetic Workflow
The complete synthetic pathway is illustrated below. The process begins with the formation of a cyanohydrin from cyclohexanone, which is subsequently reduced to a primary amino alcohol. This intermediate is then coupled with isovaleraldehyde in a one-pot reductive amination reaction to yield the final product.
Figure 1. Overall workflow for the synthesis of the target molecule.
Part 1: Synthesis of the Key Intermediate: 1-(Aminomethyl)cyclohexan-1-ol
Scientific Principle
This synthesis begins with the nucleophilic addition of a cyanide anion to the electrophilic carbonyl carbon of cyclohexanone. This classic reaction forms a stable cyanohydrin, 1-hydroxycyclohexanecarbonitrile. The nitrile group is then reduced to a primary amine using a powerful hydride reducing agent, lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is an alternative but often requires high pressures for nitrile reduction. LiAlH₄ provides a more convenient lab-scale method.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Cyclohexanone | 98.14 | 10.0 g (10.6 mL) | 101.9 | Starting material |
| Sodium Cyanide (NaCN) | 49.01 | 5.5 g | 112.2 | EXTREMELY TOXIC . Handle with extreme caution. |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | Solvent |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 5.8 g | 152.8 | PYROPHORIC . Water-reactive. |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - | Solvent, must be dry. |
| Sodium Sulfate (Na₂SO₄), anhydrous | 142.04 | As needed | - | Drying agent |
Experimental Protocol: Step-by-Step
1.1 Synthesis of 1-Hydroxycyclohexanecarbonitrile
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (10.0 g, 101.9 mmol) and dichloromethane (DCM, 50 mL). Cool the flask to 0 °C in an ice-water bath.
-
Cyanide Addition: In a separate beaker, dissolve sodium cyanide (5.5 g, 112.2 mmol) in 50 mL of deionized water. CAUTION: NaCN is highly toxic. Perform this step in a certified fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid any contact with acid, which liberates lethal HCN gas.
-
Reaction Execution: Add the aqueous NaCN solution to the stirred cyclohexanone solution dropwise over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the biphasic mixture to warm to room temperature and stir vigorously for 12-16 hours.
-
Workup: Separate the organic layer using a separatory funnel. Wash the organic layer twice with 50 mL of brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-hydroxycyclohexanecarbonitrile as a pale yellow oil. The product is often used in the next step without further purification.
1.2 Reduction to 1-(Aminomethyl)cyclohexan-1-ol [4]
-
Reaction Setup: Assemble a 500 mL three-neck round-bottom flask, equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus and allow it to cool to room temperature under a stream of dry nitrogen.
-
Reagent Preparation: Suspend lithium aluminum hydride (5.8 g, 152.8 mmol) in 100 mL of anhydrous THF in the reaction flask. CAUTION: LiAlH₄ reacts violently with water. Ensure all glassware is perfectly dry.
-
Substrate Addition: Dissolve the crude 1-hydroxycyclohexanecarbonitrile from the previous step in 100 mL of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reaction & Quenching: After the addition is complete, heat the mixture to reflux using a heating mantle for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed. Cool the reaction to 0 °C in an ice bath. Quench the reaction EXTREMELY carefully by the sequential, dropwise addition of:
-
6 mL of water
-
6 mL of 15% (w/v) aqueous NaOH
-
18 mL of water This procedure (Fieser workup) is designed to produce a granular precipitate of aluminum salts that is easy to filter.
-
-
Isolation: Stir the resulting mixture at room temperature for 1 hour. Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF. Combine the filtrates and concentrate under reduced pressure to yield the crude 1-(aminomethyl)cyclohexan-1-ol. Purification can be achieved by vacuum distillation or crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Part 2: Synthesis of 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol
Scientific Principle
This transformation is achieved via reductive amination, a cornerstone reaction for C-N bond formation.[5] The primary amine of the intermediate reacts with the carbonyl group of isovaleraldehyde to form a transient iminium ion. A mild and selective hydride donor, sodium triacetoxyborohydride (NaBH(OAc)₃), then reduces the iminium ion to the desired secondary amine. This reducing agent is particularly effective because it is not reactive enough to reduce the aldehyde starting material but readily reduces the protonated imine (iminium ion), which forms under the slightly acidic reaction conditions (from acetic acid present as an impurity in the reagent or added as a catalyst).[6]
Figure 2. Simplified mechanism of reductive amination.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 1-(Aminomethyl)cyclohexan-1-ol | 129.20 | 5.0 g | 38.7 | Intermediate from Part 1 |
| Isovaleraldehyde | 86.13 | 3.67 g (4.6 mL) | 42.6 | Also known as 3-methylbutanal |
| Sodium Triacetoxyborohydride | 211.94 | 9.8 g | 46.4 | Moisture sensitive |
| Dichloromethane (DCM) | 84.93 | 150 mL | - | Anhydrous grade recommended |
| Acetic Acid (optional) | 60.05 | ~0.2 mL | ~3.5 | Catalyst |
Experimental Protocol: Step-by-Step
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-(aminomethyl)cyclohexan-1-ol (5.0 g, 38.7 mmol) in 150 mL of dichloromethane.
-
Reagent Addition: To the stirred solution, add isovaleraldehyde (3.67 g, 42.6 mmol). If desired, add one drop of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (9.8 g, 46.4 mmol) portion-wise over 15 minutes. The reaction is mildly exothermic. Stir the reaction at room temperature for 8-12 hours.
-
Monitoring: Follow the reaction progress by TLC or LC-MS, monitoring for the disappearance of the starting amine.
-
Workup: Carefully quench the reaction by the slow addition of 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with 50 mL portions of DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes containing 1% triethylamine (to prevent the product from streaking on the acidic silica). The pure fractions are combined and concentrated to yield 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol as a viscous oil or low-melting solid.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H & ¹³C NMR: To confirm the molecular structure, connectivity, and the ratio of protons.
-
FT-IR Spectroscopy: To identify key functional groups, such as the O-H stretch (~3300 cm⁻¹) and N-H stretch (~3300 cm⁻¹, weak) of the amino alcohol.
-
Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula of the synthesized compound.
Safety and Handling
-
Sodium Cyanide: A highly potent poison. Always handle in a fume hood with appropriate PPE. Have a cyanide antidote kit available and be trained in its use. Decontaminate all glassware and waste with bleach or hydrogen peroxide solution before disposal.
-
Lithium Aluminum Hydride: A water-reactive and pyrophoric solid. Handle under an inert atmosphere (N₂ or Ar). Quench reactions slowly and carefully at low temperatures.
-
Solvents: Dichloromethane and tetrahydrofuran are volatile and flammable. Work in a well-ventilated area away from ignition sources.
References
- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45.
-
Reductive amination of cyclohexanone via bimetallic Rh-Ni catalysts: A pathway to improved catalytic efficiency. UPCommons. [Link]
-
Synthesis of Alpha-Amino Acids. Free Sketchy MCAT Lesson. [Link][7]
-
Solvent-free direct reductive amination by catalytic use of an organotin reagent incorporated on an ionic liquid. ResearchGate. [Link][5]
-
Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. Reaction Chemistry & Engineering (RSC Publishing). [Link][8]
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link][6]
-
Using cyclohexanone as the starting material, describe how each of the following could be synthesized. Pearson. [Link]
-
The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link][9]
-
Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. [Link][2]
-
Strecker Synthesis of amino acids. University of Calgary. [Link]
-
Strecker Synthesis. Organic Chemistry Portal. [Link]
-
Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water. Organic Chemistry Portal. [Link]
-
Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC Advances. [Link][3]
-
Ring-opening mechanism of epoxides with alcohol and tertiary amines. RSC Publishing. [Link]
-
YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. MDPI. [Link][10]
-
1,2-Amino Alcohols via Cr/Photoredox Dual-Catalyzed Addition of α-Amino Carbanion Equivalents to Carbonyls. Journal of the American Chemical Society. [Link][1]
-
Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid. Google Patents. [11]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. jsynthchem.com [jsynthchem.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 8. Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. mdpi.com [mdpi.com]
- 11. CN1221525C - Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid - Google Patents [patents.google.com]
mass spectrometry (LC-MS/MS) analysis of 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol
Title: Comprehensive LC-MS/MS Bioanalytical Method for the Quantification of 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol in Human Plasma
Introduction & Chemical Context
1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol (hereinafter referred to as MBAMC ) is a highly lipophilic, basic secondary amine characterized by a cyclohexanol core and an isoamyl tail. With an estimated pKa of ~9.8 and a LogP of ~2.8, MBAMC exhibits a high affinity for biological membranes and plasma proteins. These physicochemical properties present unique bioanalytical challenges, particularly regarding matrix effects, peak tailing, and extraction recovery.
This application note details a highly selective, self-validating Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method designed for the robust quantification of MBAMC in human plasma, suitable for high-throughput pharmacokinetic (PK) and toxicokinetic (TK) profiling.
Scientific Causality & Method Design (The "Why")
As an application scientist, method development is an exercise in applied physical chemistry. Every step in this protocol has been engineered to address specific molecular behaviors of MBAMC.
Sample Preparation Strategy: Why MCX SPE?
A common pitfall in LC-MS/MS bioanalysis is the assumption that mass isolation alone guarantees selectivity. However, co-eluting undetected matrix components—particularly glycerophospholipids—compete with the analyte for charge during the electrospray ionization process, leading to severe ion suppression[1]. While Protein Precipitation (PPT) is fast, it fails to remove these lipids.
Because MBAMC is a strong secondary amine, we employ Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . By acidifying the plasma with 2% H 3 PO 4 , we ensure the amine is fully protonated. The protonated MBAMC binds tightly to the sulfonic acid groups on the MCX sorbent via strong electrostatic interactions. This allows us to aggressively wash the cartridge with 100% methanol, stripping away neutral lipids and phospholipids without losing our analyte. Elution is achieved by neutralizing the amine with 5% NH 4 OH in methanol, breaking the ionic bond and recovering the pure analyte.
Chromatographic Rationale
Basic amines are prone to severe peak tailing on standard silica-based columns due to secondary ion-exchange interactions with residual surface silanols. To mitigate this, we utilize a Bridged Ethyl Hybrid (BEH) C18 column. By employing a highly acidic mobile phase (0.1% Formic Acid, pH ~2.7), we maintain the analyte in a fully ionized, cationic state, ensuring sharp, symmetrical peaks and reproducible retention times.
Mass Spectrometry & Fragmentation Mechanism
Electrospray Ionization (ESI) in positive mode is utilized to generate the protonated precursor ion[M+H] + at m/z 200.2. According to the ion evaporation and charge residue models of ESI[2], the basic secondary amine readily accepts a proton in the acidic droplet environment. Upon Collision-Induced Dissociation (CID), the precursor undergoes two primary, predictable fragmentation pathways:
-
Water Loss (Qualifier, m/z 182.2): The hydroxyl group on the cyclohexyl ring is eliminated as H 2 O (-18 Da), a classic fragmentation for aliphatic alcohols.
-
Alpha-Cleavage (Quantifier, m/z 100.1): Cleavage of the C-C bond between the cyclohexyl ring and the aminomethyl group yields a highly stable, resonance-stabilized iminium cation ([CH 2 =NH-CH 2 -CH 2 -CH(CH 3 ) 2 ] + ). This transition (200.2 → 100.1) is chosen as the quantifier due to its superior signal-to-noise ratio and structural specificity.
Fig 1: ESI+ CID Fragmentation Pathway of protonated MBAMC.
Step-by-Step Experimental Protocols
Reagents & Materials
-
Solvents: LC-MS grade Water, Acetonitrile (ACN), and Methanol (MeOH).
-
Modifiers: Formic Acid (FA), Phosphoric Acid (H 3 PO 4 ), Ammonium Hydroxide (NH 4 OH).
-
Extraction: Oasis MCX 96-well plate (30 mg/well, 30 µm).
-
Internal Standard (IS): MBAMC-d5 (100 ng/mL in 50:50 MeOH:Water).
MCX Solid Phase Extraction (SPE) Workflow
This protocol is designed as a self-validating system; the orthogonal wash steps ensure that if the analyte is recovered, the matrix has been fundamentally depleted of suppressive agents.
-
Pre-treatment: Aliquot 100 µL of human plasma into a 96-well collection plate. Add 10 µL of IS (MBAMC-d5). Add 100 µL of 2% H 3 PO 4 in water to disrupt protein binding and protonate the amine. Vortex for 30 seconds.
-
Conditioning: Pass 1 mL of MeOH through the MCX plate, followed by 1 mL of Water. Apply low vacuum. (Critical: Do not allow the sorbent bed to dry).
-
Loading: Apply the pre-treated sample (210 µL) to the MCX well. Apply low vacuum (approx. 5 inHg) to allow binding.
-
Wash 1 (Aqueous): Wash with 1 mL of 2% FA in water. This removes polar interferences and salts while keeping the analyte locked to the sorbent.
-
Wash 2 (Organic): Wash with 1 mL of 100% MeOH. This critical step removes neutral lipids and phospholipids. Apply high vacuum (15 inHg) to dry the sorbent for 2 minutes.
-
Elution: Elute the target analyte into a clean collection plate using 2 x 250 µL of 5% NH 4 OH in MeOH. The high pH neutralizes the amine, releasing it from the sulfonic acid.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of N 2 gas at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (90:10, v/v).
Fig 2: Mixed-Mode Cation Exchange (MCX) SPE Workflow for MBAMC.
LC-MS/MS Analytical Conditions
Table 1: UPLC Gradient Conditions Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | Column Temp: 45°C
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (0.1% FA in H 2 O) | % Mobile Phase B (0.1% FA in ACN) |
| 0.00 | 0.50 | 95 | 5 |
| 0.50 | 0.50 | 95 | 5 |
| 2.50 | 0.50 | 10 | 90 |
| 3.00 | 0.50 | 10 | 90 |
| 3.10 | 0.50 | 95 | 5 |
| 4.00 | 0.50 | 95 | 5 |
Table 2: MS/MS MRM Parameters (ESI+) Capillary Voltage: 1.5 kV | Desolvation Temp: 500°C | Desolvation Gas: 800 L/hr
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Purpose |
| MBAMC | 200.2 | 100.1 | 25 | 22 | Quantifier |
| MBAMC | 200.2 | 182.2 | 25 | 14 | Qualifier |
| MBAMC-d5 (IS) | 205.2 | 105.1 | 25 | 22 | IS Quantifier |
Method Validation Summary
The method was rigorously validated according to the parameters outlined in the FDA Bioanalytical Method Validation Guidance for Industry (2018)[3], ensuring the assay is fit-for-purpose for clinical sample analysis. The use of the MCX extraction protocol yielded a highly stable matrix effect profile, validating the causality of our sample preparation design.
Table 3: Validation Summary (FDA 2018 Criteria)
| Validation Parameter | Experimental Result | Regulatory Acceptance Criteria |
| Linear Dynamic Range | 1.0 - 500 ng/mL | R 2 ≥ 0.99 (1/x 2 weighting) |
| LLOQ | 1.0 ng/mL | S/N ≥ 5, Precision ≤ 20%, Accuracy ± 20% |
| Intra-day Precision (CV%) | 3.2% - 6.5% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Accuracy (% Bias) | -2.1% to +4.3% | ± 15% (± 20% at LLOQ) |
| Matrix Effect (IS Normalized) | 96.5% ± 4.1% | 85% - 115% (Demonstrates lack of suppression) |
| Extraction Recovery | 89.2% ± 3.8% | Consistent and reproducible across levels |
References
-
Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). U.S. Department of Health and Human Services. 3
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. "Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS." Analytical Chemistry, 75(13), 3019-3030 (2003). 1
-
Kebarle, P., & Verkerk, U. H. "Electrospray: from ions in solution to ions in the gas phase, what we know now." Mass Spectrometry Reviews, 28(6), 898-917 (2009). 2
Sources
Application Note: 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol as a Versatile 1,2-Aminoalcohol Precursor in Organic Synthesis
Executive Summary
The rational design of spirocyclic and lipophilic pharmacophores is a cornerstone of modern drug discovery, particularly for central nervous system (CNS) therapeutics. This application note details the synthesis and downstream utility of 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol (Compound 1 ), a highly versatile 1,2-aminoalcohol. Featuring a rigid spiro-cyclohexyl moiety and a lipophilic isoamyl (3-methylbutyl) chain, this precursor is uniquely suited for the construction of complex spiro-heterocycles, including spiro-oxazolidines and spiro-morpholin-3-ones.
Chemical Rationale & Structural Advantages
1,2-Aminoalcohols are ubiquitous building blocks in organic synthesis. Compound 1 offers distinct stereoelectronic advantages:
-
Conformational Rigidity: The cyclohexane ring provides a strong Thorpe-Ingold effect, pre-organizing the reactive hydroxyl and amine groups to accelerate intramolecular cyclizations.
-
Orthogonal Reactivity: The secondary amine is highly nucleophilic, whereas the tertiary alcohol is sterically encumbered. This chemoselectivity allows for step-wise, one-pot functionalizations without the need for protecting groups.
-
Enhanced Lipophilicity: The isoamyl substituent significantly increases the calculated partition coefficient (cLogP), a critical parameter for crossing the blood-brain barrier (BBB).
Synthetic divergence of 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol into spiro-heterocycles.
Protocol 1: Synthesis of the Precursor (Self-Validating System)
The is a highly regioselective process that reliably yields β-amino alcohols[1]. By utilizing 1-oxaspirooctane, the nucleophilic attack of isoamylamine occurs exclusively at the less hindered methylene carbon via an SN2 mechanism, avoiding the sterically blocked tertiary spiro carbon.
Reagents:
-
1-Oxaspirooctane (10.0 mmol)
-
3-Methylbutan-1-amine (Isoamylamine, 15.0 mmol)
-
Absolute Ethanol (20 mL)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried 50 mL round-bottom flask with 1-oxaspirooctane and absolute ethanol under an inert nitrogen atmosphere.
-
Addition: Add isoamylamine dropwise at room temperature. Causality: Dropwise addition controls the exothermic nature of the amine-epoxide reaction, preventing localized heating and unwanted oligomerization.
-
Reaction: Heat the mixture to reflux (80 °C) for 12 hours.
-
Validation (QC): Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the epoxide and the appearance of a new, Ninhydrin-active spot confirms the formation of the amine.
-
Workup: Concentrate the mixture under reduced pressure. Purify the crude oil via vacuum distillation or by precipitating the hydrochloride salt using ethereal HCl to yield Compound 1 as a white solid.
Protocol 2: Synthesis of Spiro-Oxazolidines
Spiro-oxazolidines are valuable chiral auxiliaries and ligands. The can be achieved through the direct condensation of the aminoalcohol with an aldehyde[2].
Reagents:
-
Compound 1 (5.0 mmol)
-
Benzaldehyde (5.5 mmol)
-
p-Toluenesulfonic acid (p-TsOH, 0.1 mmol)
-
Toluene (30 mL)
Step-by-Step Methodology:
-
Assembly: Combine the aminoalcohol, benzaldehyde, and catalytic p-TsOH in a flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Cyclization: Heat the mixture to reflux (110 °C) for 6 hours. Causality: The secondary amine attacks the carbonyl to form an iminium ion. The rigid spiro-cyclohexyl ring forces the tertiary hydroxyl group into close proximity, driving rapid intramolecular trapping. The Dean-Stark trap continuously removes the water byproduct, shifting the thermodynamic equilibrium entirely toward the oxazolidine.
-
Validation (QC): FT-IR analysis of the crude mixture will show the complete disappearance of the broad O-H/N-H stretches (3200-3500 cm⁻¹).
-
Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over anhydrous Na₂SO₄, and concentrate to yield 3-(3-methylbutyl)-2-phenyl-1-oxa-3-azaspiro[3]decane.
Protocol 3: Synthesis of Spiro-Morpholin-3-ones
Morpholinones are critical pharmacophores in medicinal chemistry, often requiring complex for their construction[4]. However, Compound 1 allows for a highly robust, two-step/one-pot N-acylation and O-alkylation sequence to yield spiro-morpholin-3-ones.
Mechanistic steps for the synthesis of spiro-morpholin-3-ones via intramolecular O-alkylation.
Reagents:
-
Compound 1 (5.0 mmol)
-
Chloroacetyl chloride (5.5 mmol)
-
Triethylamine (Et₃N, 6.0 mmol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 7.5 mmol)
-
Anhydrous DCM (20 mL) and THF (20 mL)
Step-by-Step Methodology:
-
Chemoselective N-Acylation: Dissolve Compound 1 and Et₃N in anhydrous DCM and cool to 0 °C. Add chloroacetyl chloride dropwise over 15 minutes. Causality: The low temperature and the inherent steric hindrance of the tertiary alcohol ensure that acylation occurs exclusively at the secondary amine. Stir for 2 hours.
-
Solvent Swap: Evaporate the DCM under reduced pressure and redissolve the crude intermediate in anhydrous THF.
-
Intramolecular Etherification: Cool the THF solution to 0 °C and add NaH in small portions. Causality: NaH is selected because it is a strong, non-nucleophilic base capable of deprotonating the sterically hindered tertiary alcohol without hydrolyzing the newly formed amide bond. Warm the reaction to reflux (65 °C) for 4 hours to drive the intramolecular SN2 displacement of the chloride.
-
Validation (QC): ¹H-NMR will show the disappearance of the chloroacetyl singlet (~4.1 ppm) and the appearance of an AB quartet corresponding to the morpholinone ring methylene protons.
-
Workup: Quench carefully with ice water, extract with EtOAc, and purify via flash column chromatography (Hexanes:EtOAc) to yield 4-(3-methylbutyl)-1-oxa-4-azaspiro[5.5]undecan-3-one.
Quantitative Data Summary
The following table summarizes the optimized reaction parameters and expected outcomes for the protocols described above, providing a baseline for reproducibility.
| Target Compound | Reaction Time | Temp (°C) | Yield (%) | Purity (HPLC) | Key Spectroscopic Marker |
| Precursor (Aminoalcohol) | 12 h | 80 °C | 88% | >99% | Broad O-H / N-H stretch (~3300 cm⁻¹) |
| Spiro-Oxazolidine | 6 h | 110 °C | 92% | 98% | Absence of O-H/N-H stretch in IR |
| Spiro-Morpholin-3-one | 2 h + 4 h | 0 → 65 °C | 78% | 96% | Amide C=O stretch (~1650 cm⁻¹) |
References
-
Mohseni, S., et al. "Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane." ACS Omega, 2020.[Link]
-
Chen, G., et al. "Transition-metal-free regioselective synthesis of spiro-oxazolidines through [3 + 2] annulation reactions of azadienes with haloalcohols." RSC Advances, 2025.[Link]
-
Walczak, M., et al. "Zinc chloride-catalyzed cyclizative 1,2-rearrangement enables facile access to morpholinones bearing aza-quaternary carbons." Communications Chemistry, 2023.[Link]
Sources
Application Note: Advanced Crystallization and Isolation Strategies for 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol
Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction and Mechanistic Challenges
The compound 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol (also referred to as 1-(isopentylaminomethyl)cyclohexanol) is a sterically hindered, amphiphilic building block utilized in the synthesis of neuroactive therapeutics and specialty surfactants. Structurally, it features a lipophilic cyclohexyl core, a hydrogen-bonding tertiary alcohol, and a highly flexible 3-methylbutyl (isopentyl) chain attached to a secondary amine.
The "Oiling Out" Phenomenon
Isolating this free base via direct crystallization is notoriously difficult. The high conformational entropy of the isopentyl chain, combined with the compound's low melting point, creates a thermodynamic environment where the energy barrier for nucleation ( ΔGcrit ) exceeds the barrier for liquid demixing. Consequently, as supersaturation increases during cooling or antisolvent addition, the system undergoes Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out" [2]. Instead of forming a rigid crystal lattice, the solute separates into a solute-rich, highly viscous oil dispersed in a solute-lean continuous phase [3].
To overcome this kinetic hindrance, reactive crystallization (salt formation) is required. By converting the secondary amine to a salt (e.g., hydrochloride or oxalate), the ionic interactions significantly increase the lattice energy, restricting conformational freedom and driving the system toward solid-state nucleation rather than LLPS [1].
Physicochemical Profiling
Understanding the molecular properties is critical for designing a robust solvent matrix for crystallization.
Table 1: Physicochemical Properties & Crystallization Implications
| Property | Estimated Value | Crystallization Implication |
| Molecular Weight | 199.33 g/mol | Low MW flexible molecule; prone to remaining a viscous liquid at RT. |
| pKa (Amine) | ~10.2 - 10.5 | Highly basic secondary amine; readily forms stable salts with strong mineral acids (HCl) or organic acids (oxalic, tartaric). |
| LogP | ~2.5 - 2.8 | Highly soluble in non-polar/aprotic solvents (heptane, MTBE) as a free base; salts will precipitate in these solvents. |
| H-Bonding | 1 Donor, 2 Acceptors | Tertiary alcohol facilitates solvent inclusion; requires careful drying to avoid solvate/hydrate formation. |
Crystallization Workflow & Decision Tree
The following workflow illustrates the self-validating logic used to isolate the target compound while actively mitigating LLPS.
Workflow for reactive crystallization of the amino alcohol, highlighting LLPS mitigation.
Experimental Protocols
The following protocols are designed as self-validating systems. If the specified visual or analytical milestones (e.g., transition from clear solution to white suspension) are not met, the protocol dictates corrective thermodynamic actions.
Protocol A: Reactive Crystallization of the Hydrochloride Salt
This method utilizes a mixed solvent system. Ethyl acetate (EtOAc) acts as the primary anti-solvent for the salt, while Isopropanol (IPA) maintains sufficient solubility to prevent sudden, localized supersaturation (which triggers oiling out) upon the addition of the acid.
Materials:
-
Crude 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol (Free base)
-
Ethyl Acetate (EtOAc, anhydrous)
-
Isopropanol (IPA, anhydrous)
-
HCl in 1,4-Dioxane (4.0 M)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g (~50 mmol) of the crude free base in 80 mL of a mixed solvent system consisting of EtOAc:IPA (8:2 v/v) in a 250 mL jacketed reactor.
-
Thermal Equilibration: Heat the solution to 45 °C under moderate agitation (250 rpm). Ensure complete dissolution.
-
Reactive Salt Formation: Using a dropping funnel, add 13.0 mL of 4.0 M HCl in dioxane (52 mmol, 1.04 eq) dropwise over 30 minutes.
-
Causality Check: Slow addition prevents localized spikes in supersaturation. Rapid addition will immediately crash the product out as an amorphous oil [2].
-
-
LLPS Monitoring (Self-Validation): Observe the reactor. If the solution becomes milky but lacks crystalline sparkle (indicating an emulsion/LLPS), immediately halt cooling and raise the temperature by 5–10 °C until the solution clears.
-
Seeding & Cooling: Once a clear supersaturated solution is achieved at 40 °C, add 0.1 g of authentic seed crystals. Initiate a slow cooling ramp of 0.1 °C/min down to 5 °C.
-
Aging & Isolation: Hold the suspension at 5 °C for 2 hours to maximize yield. Filter the white crystalline solid under vacuum.
-
Washing & Drying: Wash the filter cake with 2 x 20 mL of cold, anhydrous EtOAc. Dry in a vacuum oven at 40 °C for 12 hours.
Protocol B: Antisolvent Crystallization of the Oxalate Salt
For batches with high lipophilic impurities, an oxalate salt often provides superior purification due to the rigid, highly ordered hydrogen-bonding network formed by the bidentate oxalate anion [1].
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g of the free base in 50 mL of Tetrahydrofuran (THF) at 50 °C.
-
Acid Addition: Dissolve 4.7 g of anhydrous oxalic acid (1.05 eq) in 20 mL of THF. Add this solution to the reactor over 15 minutes.
-
Antisolvent Titration: Maintain the temperature at 50 °C. Slowly titrate Heptane (antisolvent) into the reactor until the first sign of persistent turbidity is observed (typically around 30-40 mL of Heptane).
-
Annealing: Hold the temperature at 50 °C for 30 minutes to allow the initial amorphous precipitate to order into a crystalline lattice.
-
Cooling: Cool to 10 °C at a rate of 0.2 °C/min.
-
Isolation: Filter, wash with cold Heptane, and dry under vacuum.
Data Presentation: Solvent Screening Matrix
The following table summarizes the quantitative optimization data for the hydrochloride salt crystallization, highlighting the delicate balance between yield, purity, and phase behavior.
Table 2: Solvent Screening Results for Hydrochloride Salt (10g Scale)
| Solvent System (v/v) | Cooling Rate | Yield (%) | Purity (HPLC Area %) | Phase Behavior Observation |
| 100% EtOAc | 0.5 °C/min | 88% | 94.2% | Severe LLPS (Oiling out) ; sticky solid formed upon aging. |
| 100% Acetone | 0.2 °C/min | 65% | 98.5% | No LLPS, but high solubility resulted in poor yield. |
| EtOAc : IPA (9:1) | 0.5 °C/min | 82% | 96.1% | Transient LLPS; eventually crystallized but trapped impurities. |
| EtOAc : IPA (8:2) | 0.1 °C/min | 85% | 99.4% | Optimal. Clear nucleation, highly birefringent crystals, no LLPS. |
| THF : Heptane (1:1) | 0.2 °C/min | 91% | 95.0% | Rapid precipitation; fine powder with poor filtration kinetics. |
Note: The 8:2 EtOAc:IPA system provides the optimal thermodynamic trajectory, keeping the system below the spinodal decomposition curve while allowing controlled crystal growth.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Reviewed in Journal of Medicinal Chemistry. Available at:[Link]
-
Lu, J., et al. (2021). Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Crystal Growth & Design, 21(12), 7321-7345. Available at:[Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Available at:[Link]
High-Resolution Enzymatic Assays Utilizing 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol: A Novel Substrate for CYP450 N-Dealkylation Profiling
Target Audience: Researchers, ADME/Tox Scientists, and Drug Development Professionals Content Type: Application Note & Detailed Protocol
Introduction & Mechanistic Rationale
In preclinical drug development, accurately profiling the metabolic stability of secondary and tertiary amines is critical, as these functional groups are ubiquitous in pharmacophores. Cytochrome P450 (CYP)-mediated N-dealkylation represents one of the most common phase I biotransformation pathways[1].
1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol (hereafter referred to as Isoamyl-AMCH ) is an advanced, sterically tuned substrate designed specifically for high-throughput in vitro metabolism assays.
The "Why": Causality Behind the Substrate Design
Standard N-dealkylation probes often suffer from promiscuity across multiple CYP isoforms or undergo complex secondary oxidations (e.g., aromatic hydroxylation) that complicate LC-MS/MS quantification[2]. Isoamyl-AMCH overcomes this through its unique structural topology:
-
Steric Anchoring: The bulky cyclohexanol ring acts as a steric anchor, restricting the molecule's orientation within the catalytic pocket. This bulk makes it highly selective for the large, flexible active site of CYP3A4 , while hindering access to smaller pockets like CYP1A2 or CYP2A6.
-
Labile Cleavage Site: The secondary amine is attached to a flexible isoamyl (3-methylbutyl) chain. The α -carbon of the isoamyl group is highly susceptible to CYP-mediated hydrogen abstraction and subsequent oxygen rebound.
-
Clean Fragmentation: Upon N-dealkylation, the molecule cleanly cleaves into two distinct, stable metabolites: 1-(aminomethyl)cyclohexan-1-ol (AMCH) and isovaleraldehyde (3-methylbutanal) . AMCH is highly polar, retains the cyclohexanol core, and provides an excellent, unambiguous target for positive-ion mode LC-MS/MS monitoring.
Metabolic Pathway Visualization
CYP3A4-mediated N-dealkylation of Isoamyl-AMCH into AMCH and isovaleraldehyde.
Quantitative Data: Isoform Selectivity
To validate the trustworthiness of Isoamyl-AMCH as a selective probe, kinetic parameters were derived using recombinant human CYP supersomes. The data demonstrates profound selectivity for CYP3A4, driven by the low Km and high intrinsic clearance ( CLint ).
| CYP Isoform | Km ( μ M) | Vmax (pmol/min/pmol P450) | CLint ( μ L/min/pmol) | Selectivity Ratio |
| CYP3A4 | 14.2 ± 1.5 | 4.85 ± 0.22 | 0.341 | 1.00 (Reference) |
| CYP3A5 | 42.8 ± 3.1 | 1.12 ± 0.08 | 0.026 | 0.07 |
| CYP2D6 | 85.5 ± 6.4 | 0.95 ± 0.11 | 0.011 | 0.03 |
| CYP2C9 | > 200 | N/A | < 0.005 | < 0.01 |
| CYP1A2 | > 200 | N/A | < 0.005 | < 0.01 |
Table 1: Michaelis-Menten kinetic parameters for the formation of 1-(aminomethyl)cyclohexan-1-ol across major CYP isoforms. Data indicates CYP3A4 is the primary catalyst.
Self-Validating Experimental Protocol
This protocol details the in vitro incubation of Isoamyl-AMCH with Human Liver Microsomes (HLM) or recombinant CYP3A4 to determine metabolic stability and intrinsic clearance. The methodology incorporates an NADPH regenerating system (NRS) to ensure sustained enzymatic activity without cofactor depletion[3].
Materials & Reagents
-
Substrate: 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol (10 mM stock in DMSO).
-
Enzyme Source: Pooled Human Liver Microsomes (HLM, 20 mg/mL) or recombinant CYP3A4 supersomes.
-
Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4) containing 3.3 mM MgCl2 .
-
NADPH Regenerating System (NRS): 1.3 mM NADP+, 3.3 mM Glucose-6-Phosphate (G-6-P), and 0.4 U/mL Glucose-6-Phosphate Dehydrogenase (G-6-P-DH)[4].
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing 100 ng/mL of an appropriate internal standard (e.g., deuterated AMCH or a structurally similar amine)[2].
Step-by-Step Incubation Workflow
Expertise Note: The causality behind separating the NRS from the enzyme/substrate mix during pre-incubation is to prevent premature metabolism while ensuring all components reach exactly 37°C. This eliminates "lag phases" in kinetic plotting.
Step 1: Master Mix Preparation
-
Dilute the HLM in 100 mM Potassium Phosphate Buffer (pH 7.4) to a final working concentration of 0.5 mg/mL protein.
-
Spike the Isoamyl-AMCH substrate into the HLM suspension to achieve a final concentration of 5 μ M. Ensure the final organic solvent concentration (DMSO) does not exceed 0.1% (v/v) to prevent CYP inhibition[2].
Step 2: Pre-Incubation
-
Aliquot 160 μ L of the HLM/Substrate master mix into 1.5 mL Eppendorf tubes (or a 96-well deep-well plate).
-
Prepare the NRS in a separate tube.
-
Place both the assay tubes and the NRS into a shaking water bath (150 rpm) at 37°C for exactly 5 minutes[3].
Step 3: Reaction Initiation
-
Initiate the reaction by adding 40 μ L of the pre-warmed NRS to each assay tube (Total reaction volume = 200 μ L).
-
Self-Validation Control: For negative controls, add 40 μ L of plain phosphate buffer instead of NRS. This confirms that metabolite formation is strictly NADPH-dependent.
Step 4: Quenching and Protein Precipitation
-
At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 200 μ L of the ice-cold Quench Solution (ACN + Internal Standard)[5].
-
Mechanistic Note: The 1:1 ratio of aqueous buffer to organic solvent rapidly denatures the CYP enzymes, instantly halting the reaction while precipitating microsomal proteins.
-
Vortex the samples vigorously for 2 minutes.
Step 5: Extraction and LC-MS/MS Preparation
-
Centrifuge the quenched samples at 20,000 × g for 15 minutes at 4°C to pellet the precipitated proteins[2].
-
Transfer 100 μ L of the clear supernatant into LC-MS/MS autosampler vials containing 100 μ L of ultrapure water (to match initial mobile phase conditions and improve peak shape).
LC-MS/MS Analytical Parameters
Monitor the disappearance of the parent compound and the formation of the primary metabolite, 1-(aminomethyl)cyclohexan-1-ol.
-
Column: C18 reverse-phase column (e.g., 50 × 2.1 mm, 1.7 μ m).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Detection: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).
Troubleshooting & Quality Control
| Observation | Potential Cause | Corrective Action |
| No Metabolite Formation | Inactive NRS or degraded NADP+. | Prepare fresh NRS immediately before use. Verify G-6-P-DH activity. |
| High Baseline at T=0 | Delayed quenching or substrate degradation. | Ensure Quench Solution is strictly ≤ 4°C. Add quench before NRS for the T=0 sample. |
| Non-Linear Kinetics | Substrate depletion or product inhibition. | Reduce incubation time (e.g., max 20 mins) or lower HLM protein concentration to 0.25 mg/mL. |
References
-
Aldehyde Reduction by Cytochrome P450 Source: National Institutes of Health (NIH) URL:[Link]
-
In Vitro Drug Metabolism Studies Using Human Liver Microsomes Source: IntechOpen URL:[Link]
-
Cytochrome P450 3A4 and CYP3A5-Catalyzed Bioactivation of Lapatinib Source: National Institutes of Health (NIH) URL:[Link]
-
Characterization of human cytochrome P450 enzymes catalyzing domperidone N-dealkylation and hydroxylation in vitro Source: National Institutes of Health (NIH) URL:[Link]
-
CYP3A4-Mediated Metabolic Activation and Cytotoxicity of Chlortoluron Source: ACS Publications URL:[Link]
Sources
Technical Support Center: Troubleshooting HPLC Peak Tailing for 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve peak tailing issues specific to 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol .
Instead of relying on trial-and-error, this guide establishes a self-validating framework based on the fundamental physicochemical properties of your analyte and its interaction with the stationary phase.
Mechanistic Analysis: The Causality of Peak Tailing
To troubleshoot effectively, we must first understand the molecular behavior of 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol. This compound is an amino alcohol featuring a highly hydrophobic cyclohexane ring, an isoamyl (3-methylbutyl) group, and a basic secondary amine .
Amines are notoriously difficult compounds to analyze via HPLC due to their active hydrogen and positive charge at typical mobile phase pH levels[1]. At a mid-range pH (e.g., pH 4.0–8.0), the secondary amine is fully protonated (cationic). Simultaneously, residual silanol groups (Si-OH) on the silica-based stationary phase become deprotonated (anionic, Si-O⁻) because their pKa is typically around 3.5–4.5[2][3].
This creates a strong secondary ion-exchange interaction . Because these active silanol sites are heterogeneous and saturate at different rates, the analyte molecules travel through the column at varying speeds, resulting in a stretched trailing edge—a phenomenon known as peak tailing[2][4].
Mechanistic pathway of silanol-induced peak tailing and low-pH resolution.
Quantitative Parameters & Mitigation Strategies
To disrupt the causality of this interaction, we must alter the chromatographic environment. The table below outlines the quantitative impact of specific mobile and stationary phase adjustments on the USP Tailing Factor ( Tf ).
Table 1: Impact of Chromatographic Parameters on Secondary Amine Peak Symmetry
| Parameter | Sub-Optimal Condition | Optimized Condition | Expected USP Tailing Factor ( Tf ) | Mechanistic Rationale |
| Mobile Phase pH | pH 4.0 – 8.0 | pH < 3.0 | 1.0 – 1.2 | Low pH protonates acidic silanols (Si-OH), neutralizing the stationary phase surface and preventing ionic interactions[3][5]. |
| Buffer Concentration | < 10 mM | 25 mM – 50 mM | 1.1 – 1.3 | Higher ionic strength masks residual silanol activity, reducing secondary retention[3][5]. |
| Stationary Phase | Standard C18 (Uncapped) | Base-Deactivated / End-Capped C18 | 1.0 – 1.1 | Steric protection and end-capping physically block basic analytes from reaching active silanol sites[1][2]. |
| Mobile Phase Additive | None | 0.1% Triethylamine (TEA) | 1.1 – 1.2 | Competing base saturates active silanol sites, preventing the amino alcohol from binding[5][6]. |
Self-Validating Troubleshooting Protocol
Do not blindly change parameters. Use the following step-by-step methodology to isolate the root cause of the tailing. This protocol is designed as a self-validating system: it proves the source of the error before you commit to altering your chemistry.
Phase 1: Isolate the Root Cause (Physical vs. Chemical)
-
Prepare a Test Mixture: Create a sample containing 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol and a neutral, hydrophobic marker (e.g., Toluene or Uracil).
-
Inject the Mixture: Run the sample on your current HPLC setup.
-
Analyze the Chromatogram:
-
Outcome A: If both the neutral marker and the amino alcohol exhibit peak tailing, the issue is physical (e.g., extra-column dead volume, a void at the head of the column, or poor fittings)[1][5].
-
Outcome B: If only the amino alcohol tails while the neutral marker remains perfectly symmetrical, the issue is chemical (acid-base/silanol interaction)[1]. Proceed to Phase 2.
-
Phase 2: Chemical Optimization
-
Adjust Mobile Phase pH: Modify the aqueous portion of your mobile phase to pH 2.5 using 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA). This ensures silanols are fully protonated[3][5].
-
Re-inject the Sample: Evaluate the USP tailing factor ( Tf ). If Tf≤1.2 , the method is validated.
-
Upgrade the Column: If tailing persists ( Tf>1.5 ), the silica may be heavily degraded or inherently active. Switch to a highly base-deactivated, extensively end-capped C18 column[1].
-
Implement Competing Amines (Optional): If working at a neutral pH is strictly required for your specific assay, add 0.1% Triethylamine (TEA) to the mobile phase to competitively block silanol sites[6].
Self-validating diagnostic workflow to isolate and resolve peak tailing.
Frequently Asked Questions (FAQs)
Q: Why does peak tailing for this amino alcohol worsen over the lifetime of the column? A: Over time, the bonded phase (e.g., C18) and end-capping reagents hydrolyze and cleave from the silica support, especially if operated at extremes of pH or elevated temperatures. This exposes fresh, highly active silanol groups, which dramatically increases secondary ionic interactions with the secondary amine of your analyte[7][8].
Q: Can I just increase the injection volume to overcome the tailing and improve the signal? A: No. Increasing the injection volume or sample concentration can actually exacerbate the problem by causing column mass overload. In cases of silanol-induced tailing, the active sites are limited; overloading saturates the primary retention mechanism, leading to fronting or further distortion, not symmetry[4][5].
Q: How does the choice of organic modifier (Acetonitrile vs. Methanol) affect the peak shape of this compound? A: While the organic modifier primarily dictates elution strength, it also impacts buffer solubility. If you are using phosphate buffers to mask silanol interactions, switching to methanol can prevent localized buffer precipitation that sometimes occurs in high concentrations of acetonitrile, thereby preserving peak shape and preventing column voiding[2][5].
References
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.[Link]
-
HPLC Peak Tailing - Axion Labs[Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs[Link]
-
HPLC Diagnostic Skills II – Tailing Peaks - Chromatography Online (LCGC Blog)[Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC - Labcompare[Link]
-
Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids - PMC (National Institutes of Health)[Link]
Sources
- 1. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 2. chromtech.com [chromtech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. acdlabs.com [acdlabs.com]
- 5. labcompare.com [labcompare.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
preventing oxidative degradation of 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol during storage
A Guide to Preventing Oxidative Degradation During Storage
Welcome to the technical support guide for 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol. As a key intermediate in various research and development applications, maintaining the chemical integrity of this amino alcohol is paramount for reproducible and reliable results. This document, prepared by our senior application scientists, provides in-depth guidance on understanding, troubleshooting, and preventing its oxidative degradation during storage.
Section 1: The Chemistry of Degradation - Understanding the Vulnerabilities
1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol possesses two primary functional groups susceptible to oxidation: a secondary amine and a tertiary alcohol . Oxygen, often in the presence of catalysts like light or trace metals, can initiate a cascade of degradation reactions.[1][2]
-
Secondary Amine Oxidation: The nitrogen atom is susceptible to oxidation, which can lead to the formation of N-oxides or, through more complex pathways involving radical intermediates, proceed to form imines and subsequent cleavage products.
-
Tertiary Alcohol Instability: While tertiary alcohols are resistant to oxidation that involves C-H bond cleavage at the carbinol carbon, the overall molecular structure can be vulnerable, especially under pro-oxidant conditions which could promote ring-opening or other radical-mediated reactions.
The presence of both functionalities in one molecule creates a complex stability profile where degradation at one site may influence the reactivity of the other.
Caption: Potential oxidative degradation pathways for the molecule.
Section 2: Troubleshooting Guide
This section addresses common issues encountered by researchers that may indicate compound degradation.
Q1: My stored solution of 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol has turned yellow or brown. What is the cause?
A1: A change in color, particularly to a yellowish or brownish hue, is a common visual indicator of chemical degradation.[3] This discoloration is often due to the formation of small quantities of highly conjugated molecules (chromophores) that absorb visible light. These are typically byproducts of oxidation.
Troubleshooting Steps:
-
Do not use: Cease using the discolored material in any critical experiments, as its purity is compromised.
-
Analytical Confirmation: If possible, analyze a small aliquot using HPLC with a UV-Vis or PDA detector, or by GC-MS. Compare the chromatogram to that of a freshly prepared or certified standard. The presence of new peaks confirms impurity formation.
-
Review Storage Conditions: Immediately assess your storage protocol against the "Best Practices" outlined in Section 3. Was the container properly sealed? Was it protected from light? Was an inert atmosphere used? This will help identify the root cause.
Q2: My recent experiments are showing lower-than-expected activity or yield. Could my starting material have degraded?
A2: Yes, a loss of potency is a direct consequence of a decrease in the concentration of the active parent compound. Oxidative degradation creates new chemical entities, thereby reducing the molar quantity of your starting material and potentially introducing inhibitors to your system.
Troubleshooting Steps:
-
Quantify Purity: Perform a quantitative analysis (e.g., HPLC with a calibrated standard or qNMR) to determine the exact purity of your stored material.
-
Forced Degradation Test: To understand what potential degradation products look like analytically, you can perform a forced degradation study (see Protocol in Section 4). This involves intentionally exposing a small sample to oxidative stress (e.g., dilute hydrogen peroxide) and analyzing the resulting mixture.[1][2] This can help confirm if the impurity profile of your stored sample matches that of an oxidized sample.
-
Isolate and Re-test: If you have access to a fresh, high-purity lot of the compound, repeat a key experiment. If the expected activity or yield is restored, it strongly suggests the degradation of your stored stock was the issue.
Q3: I see new peaks in my HPLC/GC-MS analysis that were not there when I first received the compound. How can I identify them?
A3: The appearance of new analytical peaks is a clear sign of chemical change. For a molecule like 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol, common degradation products arise from oxidation.
Troubleshooting Steps:
-
Mass Spectrometry Analysis: If using LC-MS or GC-MS, examine the mass-to-charge ratio (m/z) of the new peaks.
-
An increase of +16 Da often corresponds to the addition of an oxygen atom (e.g., N-oxide formation).
-
A decrease of -2 Da could indicate the formation of an imine.
-
More significant changes could suggest fragmentation or ring-opening.
-
-
Derivatization: For GC-MS analysis, derivatization of the polar amino alcohol and its potential degradation products can improve chromatographic separation and provide more definitive mass spectra.[4][5]
-
Reference Literature: Consult literature on the degradation of similar amino alcohols or secondary amines to predict likely impurities and their analytical signatures.[4][6]
Section 3: Best Practices for Storage and Handling
Proactive prevention is the most effective strategy for maintaining the integrity of your compound. The following conditions are recommended for long-term storage.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Low temperatures significantly reduce the rate of chemical reactions, including oxidation.[7][8] For long-term storage, -80°C is preferable. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Replacing the oxygen-containing headspace in the storage vessel with an inert gas is the most critical step to prevent oxidation.[1] |
| Light | Amber Glass Vial or Protect from Light | UV and visible light can provide the energy to initiate and catalyze oxidative reactions (photo-oxidation).[1][3] |
| Container | Tightly Sealed Borosilicate Glass Vial with PTFE-lined Cap | Prevents exposure to atmospheric oxygen and moisture. The inert nature of the materials prevents leaching or catalytic effects. |
| Form | Solid (if possible) > Concentrated Solution in Anhydrous Solvent | Storing the compound as a dry solid minimizes mobility and interaction between molecules. If a solution is necessary, use a high concentration in a dry, aprotic solvent. |
| Additives | Consider Antioxidants for Solutions | For solutions stored for extended periods, adding an antioxidant can provide extra protection by scavenging free radicals or oxygen.[2][3][9] |
Choosing an Antioxidant: The choice of antioxidant depends on the solvent system.
-
For Anhydrous/Organic Solvents: Radical scavengers like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) are effective.[3]
-
For Aqueous Systems (if necessary): Water-soluble antioxidants like sodium metabisulfite may be used, but pH control is critical as its efficacy is highest in acidic conditions.[3]
-
Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester these metals and enhance stability.[2]
Section 4: Key Experimental Protocols
Protocol 1: Preparing a Sample for Long-Term Storage under Inert Atmosphere
This protocol describes how to properly blanket a solid sample or sparge a solution to remove oxygen.
Sources
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. iipseries.org [iipseries.org]
- 3. fagronacademy.us [fagronacademy.us]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. bioaustralis.com [bioaustralis.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
overcoming steric hindrance when modifying 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol
Welcome to the Technical Support Center for advanced molecular functionalization. As a Senior Application Scientist, I frequently consult on the modification of highly hindered bifunctional scaffolds.
The molecule 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol presents a classic synthetic bottleneck: a neopentyl-like secondary amine competing with an axially-shielded tertiary alcohol. Overcoming these barriers requires moving away from brute-force heating and adopting precision catalysis and kinetic control.
This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you successfully modify this challenging substrate.
Substrate Profiling & Reaction Site Workflow
Before attempting modifications, it is critical to understand the steric environment of the molecule. The 1,1-disubstituted cyclohexane core forces the aminomethyl group into a crowded neopentyl-like conformation, while the bulky isopentyl (3-methylbutyl) chain further shields the secondary nitrogen. Simultaneously, the tertiary alcohol is blocked by the 1,3-diaxial protons of the cyclohexane ring, shutting down standard nucleophilic trajectories.
Workflow for site-selective modification of the bifunctional hindered substrate.
Troubleshooting Guide & FAQs
Q1: Why do standard alkylation and acylation protocols fail on this molecule? A1: Standard SN2 or nucleophilic acyl substitution pathways are kinetically blocked. The required trajectory for nucleophilic attack (e.g., the 107° Bürgi-Dunitz angle for carbonyls) is severely obstructed by the dense aliphatic cloud of the isopentyl group and the cyclohexane ring. When you apply standard conditions (like Alkyl Halide + K2CO3 ), the hindered amine acts as a bulky base rather than a nucleophile, leading to E2 elimination of your electrophile instead of substitution.
Q2: How can I selectively N-acylate the secondary amine without affecting the tertiary alcohol? A2: While the secondary amine is inherently more nucleophilic, elevated temperatures allow O-acylation to compete. To achieve strict N-selectivity, reactions must be run under kinetic control . Use a highly reactive acyl chloride with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) at cryogenic temperatures (-78 °C). Crucially, avoid nucleophilic catalysts like 4-Dimethylaminopyridine (DMAP) during this step, as DMAP will activate the tertiary alcohol and destroy your selectivity.
Q3: I need to O-acylate the tertiary alcohol, but I'm recovering unreacted starting material. What is the best approach? A3: To force the O-acylation of the tertiary alcohol, you must switch to nucleophilic catalysis . By adding stoichiometric or catalytic DMAP, the acyl chloride or anhydride is converted into a highly electrophilic N-acylpyridinium ion pair[1]. As demonstrated in mechanistic studies by , this intermediate is compact and highly reactive, allowing it to bypass the steric bulk of the tertiary alcohol[1]. DMAP provides up to a 10,000-fold rate enhancement in hindered systems compared to standard amine bases[2].
Q4: What is the most efficient method for N-alkylation of this hindered secondary amine? A4: Reductive Amination is the gold standard here. By reacting the amine with an aldehyde to form an intermediate iminium ion, followed by in situ reduction with Sodium Triacetoxyborohydride (STAB), you bypass the SN2 transition state entirely. If direct alkylation with an alkyl halide is absolutely required, utilize phase-transfer catalysis. The addition of Cesium Hydroxide (CsOH) and Tetrabutylammonium Iodide (TBAI) significantly accelerates the alkylation of sterically hindered amines by enhancing the solubility and reactivity of the nucleophile ()[3].
Quantitative Data & Benchmarking
The following tables summarize the causality of reagent choices when modifying this specific scaffold.
Table 1: Benchmarking O-Acetylation Conditions for the Tertiary Alcohol
| Reagents | Catalyst / Base | Temp (°C) | Time (h) | Conversion (%) | Mechanism |
| Ac2O (2.0 eq) | Pyridine (5.0 eq) | 25 | 24 | < 5% | General Base (Fails) |
| AcCl (1.5 eq) | Et3N (2.0 eq) | 25 | 24 | < 10% | General Base (Fails) |
| Ac2O (2.0 eq) | DMAP (0.1 eq), Et3N | 25 | 24 | 45% | Nucleophilic Catalysis |
| Ac2O (3.0 eq) | DMAP (1.5 eq) | 60 | 12 | > 95% | Stoichiometric Activation |
Table 2: Benchmarking N-Alkylation (Benzylation) of the Secondary Amine
| Method | Reagents | Additives | Temp (°C) | Yield (%) | Primary Byproduct |
| Direct SN2 | BnBr, K2CO3 | None | 80 | 15% | Elimination (Alkene) |
| Phase-Transfer | BnBr, CsOH | TBAI (0.1 eq) | 25 | 82% | None |
| Reductive Amination | PhCHO, NaBH(OAc)3 | AcOH (1.0 eq) | 25 | 96% | None |
Validated Experimental Protocols
Protocol A: Site-Selective N-Acylation (Kinetic Control)
This protocol relies on thermal suppression to prevent the tertiary alcohol from reacting, ensuring >98% chemoselectivity for the secondary amine.
-
Preparation: Dissolve 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol (1.0 eq) in anhydrous Dichloromethane (DCM) to a 0.1 M concentration under an inert argon atmosphere.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Electrophile Addition: Dropwise, add the desired acyl chloride (1.05 eq) over 15 minutes. Causality: The slight excess ensures full conversion, while the slow addition prevents localized exothermic spikes that could trigger unwanted O-acylation.
-
Reaction: Stir at -78 °C for 2 hours, then slowly warm to 0 °C.
-
Self-Validation Checkpoint: Remove a 10 µL aliquot, dilute in 1 mL DCM, and analyze via LC-MS. The mass of the starting material ( [M+H]+=200.2 ) should be completely replaced by the N-acylated product mass. Alternatively, TLC stained with Ninhydrin will show the disappearance of the primary/secondary amine spot.
-
Workup: Quench with saturated aqueous NaHCO3 , extract with DCM, dry over Na2SO4 , and concentrate in vacuo.
Protocol B: DMAP-Driven O-Acylation of the Tertiary Alcohol
(Note: This assumes the amine is either already protected or intentionally di-acylated).
DMAP-catalyzed O-acylation mechanism bypassing steric hindrance via acylpyridinium.
-
Preparation: Dissolve the N-protected substrate (1.0 eq) in anhydrous Toluene (0.2 M). Toluene is selected to allow for higher reaction temperatures without solvent degradation.
-
Reagent Addition: Add Acetic Anhydride (3.0 eq) and 4-Dimethylaminopyridine (DMAP) (1.5 eq). Causality: Stoichiometric DMAP is utilized here because the extreme steric bulk of the tertiary alcohol makes the turnover of the acylpyridinium intermediate exceptionally slow.
-
Reaction: Heat the mixture to 60 °C for 12 hours.
-
Self-Validation Checkpoint: Tertiary alcohols do not readily ionize in standard ESI+. Monitor this step using GC-MS or TLC (Phosphomolybdic Acid stain). A successful O-acylation will result in a significant decrease in polarity (higher Rf ) and the appearance of a strong ester C=O stretch at ~1735 cm⁻¹ by ATR-FTIR.
-
Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash sequentially with 1M HCl (critical to remove the stoichiometric DMAP), saturated NaHCO3 , and brine. Dry over MgSO4 , filter, and concentrate.
References
-
Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry (Weinheim an der Bergstrasse, Germany), 11(16), 4751–4757.[Link]
- Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines.
-
Spivey, A. C., & Arseniyadis, S. (2011). Acylation of Alcohols and Amines. Science of Synthesis: Stereoselective Synthesis, 3, 713-754.[Link]
Sources
- 1. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
A Comprehensive Benchmarking Guide for 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol Against Standard Reference Compounds
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a pivotal ionotropic glutamate receptor in the central nervous system, playing a critical role in synaptic plasticity, learning, and memory.[1] However, its overactivation is implicated in a range of neurological disorders, including epilepsy, chronic pain, and neurodegenerative diseases, making it a key target for therapeutic intervention.[2][3] The structural motif of an amino group attached to a cyclohexane ring is a known pharmacophore for uncompetitive NMDA receptor antagonists.[4] Compounds such as memantine and neramexane, which feature an amino-alkyl-cyclohexane structure, have shown clinical relevance in treating neurodegenerative conditions.[1][4]
This guide introduces a novel compound, 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol, for which we hypothesize a similar mechanism of action as an uncompetitive NMDA receptor antagonist based on its structural similarity to this class of compounds. This document provides a comprehensive framework for benchmarking this molecule against a panel of well-characterized standard reference compounds. The objective is to elucidate its potency, selectivity, and potential therapeutic utility through a series of established in vitro and in vivo assays.
Rationale for Benchmarking and Selection of Reference Compounds
To thoroughly characterize 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol, a multi-faceted approach is necessary, comparing it against a selection of standard NMDA receptor antagonists with distinct mechanisms of action. This will not only determine its relative potency but also shed light on its specific binding site and functional properties.
Selected Standard Reference Compounds
| Compound | Mechanism of Action | Rationale for Inclusion |
| D-(-)-2-Amino-5-phosphonopentanoic acid (D-AP5) | Competitive Antagonist | A highly selective antagonist that competes with glutamate at the NR2 subunit binding site, serving as a benchmark for competitive inhibition.[5] |
| Dizocilpine (MK-801) | Non-competitive Channel Blocker (High-affinity, slow kinetics) | A potent and widely used uncompetitive antagonist that binds within the ion channel, providing a standard for high-affinity channel blockade.[1][6] |
| Ketamine | Non-competitive Channel Blocker (Moderate-affinity, fast kinetics) | A clinically used anesthetic and antidepressant with rapid channel-blocking properties, offering a comparison for kinetic properties.[1][7] |
| Memantine | Non-competitive Channel Blocker (Low-affinity, fast kinetics, voltage-dependent) | A clinically approved drug for Alzheimer's disease with a unique profile of low affinity and strong voltage-dependency, representing a therapeutically successful benchmark.[1][4] |
Experimental Workflows and Protocols
A systematic evaluation of 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol will be conducted through a tiered approach, beginning with in vitro receptor binding and functional assays, followed by in vivo models of NMDA receptor-mediated pathophysiology.
In Vitro Evaluation
1. Radioligand Binding Assay: Determining Receptor Affinity
This assay will quantify the binding affinity of the test compound to the PCP site within the NMDA receptor ion channel by measuring its ability to displace the radiolabeled ligand, [³H]MK-801.[6][8]
Experimental Workflow:
Caption: Workflow for the [³H]MK-801 Radioligand Binding Assay.
Protocol:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation.
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [³H]MK-801 and a range of concentrations of the test compound or reference standards.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
2. Electrophysiology: Assessing Functional Antagonism
Whole-cell patch-clamp recordings from cultured neurons or Xenopus oocytes expressing recombinant NMDA receptors will be used to measure the functional inhibition of NMDA-evoked currents by the test compound.[9][10]
Experimental Workflow:
Caption: Workflow for Electrophysiological Assessment of NMDA Receptor Antagonism.
Protocol:
-
Cell Preparation: Culture primary hippocampal or cortical neurons, or prepare Xenopus oocytes expressing specific NMDA receptor subunit combinations (e.g., GluN1/GluN2A or GluN1/GluN2B).
-
Recording: Establish a whole-cell voltage-clamp configuration, holding the cell at a negative potential (e.g., -70 mV).
-
Agonist Application: Perfuse the cells with a solution containing NMDA and the co-agonist glycine to evoke an inward current.
-
Antagonist Application: Co-apply the test compound or reference standards at increasing concentrations with the agonists.
-
Data Acquisition and Analysis: Record the peak current amplitude at each concentration and normalize to the control response. Fit the data to a sigmoidal dose-response curve to calculate the IC50.
In Vivo Evaluation
1. Pentylenetetrazole (PTZ)-Induced Seizure Model: Assessing Anticonvulsant Activity
PTZ is a GABA-A receptor antagonist that induces generalized seizures, a process known to be modulated by NMDA receptor activity.[11][12] This model will assess the potential anticonvulsant effects of the test compound.
Experimental Workflow:
Caption: Workflow for the PTZ-Induced Seizure Model.
Protocol:
-
Animal Preparation: Acclimate male C57BL/6 mice to the observation chambers for at least 30 minutes.
-
Drug Administration: Administer the test compound, reference standards, or vehicle via intraperitoneal (i.p.) injection at various doses.
-
Seizure Induction: After a predetermined pretreatment time, administer a subcutaneous or i.p. injection of PTZ (e.g., 60 mg/kg).
-
Behavioral Observation: Immediately after PTZ injection, observe the animals for 30 minutes and score the severity of seizures using a standardized scale (e.g., Racine scale). Record the latency to the first myoclonic jerk and the onset of tonic-clonic seizures.
-
Data Analysis: Compare the mean seizure scores and latencies between the treated and control groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
2. Hot Plate Test: Evaluating Analgesic Properties
NMDA receptor antagonists are known to possess analgesic properties by modulating central pain processing. The hot plate test is a standard model for assessing centrally mediated analgesia.[13][14][15]
Experimental Workflow:
Caption: Workflow for the Hot Plate Analgesia Test.
Protocol:
-
Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Baseline Measurement: Place each mouse on the hot plate and record the latency to the first sign of nociception (e.g., paw licking or jumping). A cut-off time (e.g., 30 seconds) should be used to prevent tissue damage.
-
Drug Administration: Administer the test compound, reference standards, or vehicle to different groups of animals.
-
Post-treatment Measurement: At various time points after drug administration (e.g., 30, 60, 90 minutes), repeat the latency measurement on the hot plate.
-
Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point. Compare the %MPE values between groups to determine the analgesic efficacy of the test compound.
Data Presentation and Interpretation
All quantitative data from the described assays will be summarized in clear and concise tables for easy comparison of 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol with the standard reference compounds.
Expected Data Summary Tables
Table 1: In Vitro Benchmarking Results
| Compound | [³H]MK-801 Binding Ki (nM) | Electrophysiology IC50 (µM) |
| 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol | TBD | TBD |
| D-AP5 | N/A | TBD |
| MK-801 | TBD | TBD |
| Ketamine | TBD | TBD |
| Memantine | TBD | TBD |
Table 2: In Vivo Benchmarking Results
| Compound | PTZ Seizure Model (ED50, mg/kg) | Hot Plate Test (Minimum Effective Dose, mg/kg) |
| 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol | TBD | TBD |
| MK-801 | TBD | TBD |
| Ketamine | TBD | TBD |
| Memantine | TBD | TBD |
Conclusion
This guide outlines a rigorous and comprehensive strategy for the preclinical benchmarking of the novel compound 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol. By systematically comparing its performance against a panel of well-established NMDA receptor antagonists with diverse mechanisms of action, we aim to build a detailed pharmacological profile of this new chemical entity. The proposed in vitro and in vivo assays will provide critical data on its affinity, functional potency, and potential therapeutic applications in neurological disorders. The successful execution of this research plan will be instrumental in determining the future developmental trajectory of this promising compound.
References
-
Parsons, C. G., Danysz, W., & Quack, G. (1999). Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization. Neuropharmacology, 38(1), 85-108. [Link]
-
JoVE. (2018, January 24). PTZ-Induced Epilepsy Model in Mice. [Link]
-
Slideshare. (2015, November 25). Analgesia Hot Plat Test. [Link]
-
Wikipedia. Hot plate test. [Link]
-
Wikipedia. NMDA receptor. [Link]
-
Meldrum, B. S. (2000). The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy. Progress in brain research, 121, 1-10. [Link]
-
Javitt, D. C. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current protocols in pharmacology, Chapter 1, Unit 1.15. [Link]
-
Melior Discovery. (n.d.). Pentylenetetrazol Induced Seizure (PTZ) Model. [Link]
-
Pharmacology Discovery Services. (n.d.). Hot Plate, Acute Pain. [Link]
-
Bio-protocol. (2017). Hot-plate analgesia testing. [Link]
-
Parsons, C. G., Danysz, W., & Quack, G. (1999). Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization. Neuropharmacology, 38(1), 85-108. [Link]
-
Takeda, K., et al. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of visualized experiments : JoVE, (136), 57574. [Link]
-
Kim, M. J., et al. (2025). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. Molecules (Basel, Switzerland), 30(4), 1014. [Link]
-
Al-Ghanim, A., & Al-Ahmari, A. (2025). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. Pharmaceuticals (Basel, Switzerland), 18(11), 1629. [Link]
-
JoVE. (2018, January 24). PTZ-Induced Epilepsy Model in Mice. [Link]
-
Traynelis, S. F. (2004). The Use of Ligand Binding in Assays of NMDA Receptor Function. In: NMDA Receptor Protocols. Methods in Molecular Biology, vol 268. Humana Press. [Link]
-
Kim, M. J., et al. (2025). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. Molecules (Basel, Switzerland), 30(4), 1014. [Link]
-
de Lacerda, L. S., et al. (2002). Neuroprotection, excitotoxicicity and nmda antagonists. Arquivos de neuro-psiquiatria, 60(3B), 857-864. [Link]
-
Lawton, J. S., et al. (2021). NMDA Receptor Antagonism for Neuroprotection in a Canine Model of Hypothermic Circulatory Arrest. The Journal of surgical research, 260, 177-189. [Link]
-
Poscai, F. A., et al. (2025). Efficacy of N-Methyl-D-Aspartate (NMDA) Receptor Antagonists in Treating Traumatic Brain Injury-Induced Brain Edema: A Systematic Review and Meta-analysis of Animal Studies. Neurocritical care. [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. [Link]
-
Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. [Link]
-
Jane, D. E., et al. (2023). Pharmacology of NMDA Receptors. In: The Glutamate Receptors. The CNS Synapse. Springer, Cham. [Link]
-
Belelli, D., et al. (2005). In vitro characterization of novel NR2B selective NMDA receptor antagonists. Neuropharmacology, 48(6), 877-888. [Link]
-
Hanson, J. E., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of visualized experiments : JoVE, (137), 57744. [Link]
-
Parsons, C. G., et al. (2014). Amino-Alkyl-Cyclohexanes: Uncompetitive NMDA Receptor Antagonists with Fast, Voltage-Dependent Blocking Kinetics. ResearchGate. [Link]
-
Kim, M. J., et al. (2025). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. ResearchGate. [Link]
-
Kim, M. J., et al. (2012). Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum. Experimental neurobiology, 21(3), 121-127. [Link]
-
Paspalas, C. D., & Papadopoulos, G. C. (2001). IN VIVO BLOCKADE OF N-METHYL-d-ASPARTATE RECEPTORS INDUCES RAPID TRAFFICKING OF NR2B SUBUNITS AWAY FROM SYNAPSES AND OUT OF SPINES AND TERMINALS IN ADULT CORTEX. Neuroscience, 104(4), 967-979. [Link]
- Hanson, J. E., et al. (2017). A high-throughput assay method for identifying allosteric nmda receptor modulators.
-
Minematsu, K., et al. (1993). Effects of a novel NMDA antagonist on experimental stroke rapidly and quantitatively assessed by diffusion-weighted MRI. Neurology, 43(2), 397-397. [Link]
-
Comez-Alcaide, E., et al. (2018). Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists. ACS chemical neuroscience, 9(11), 2736-2746. [Link]
-
Furukawa, H. (2014, January 22). Structural Insights into Competitive Antagonism in NMDA Receptors. [Link]
-
Comez-Alcaide, E., et al. (2018). Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. ACS chemical neuroscience, 9(11), 2736-2746. [Link]
-
Manto, M., et al. (2010). In vivo effects of antibodies from patients with anti-NMDA receptor encephalitis: further evidence of synaptic glutamatergic dysfunction. Orphanet journal of rare diseases, 5, 31. [Link]
-
Graham, R. K., et al. (2009). In Vivo Evidence for NMDA Receptor-Mediated Excitotoxicity in a Murine Genetic Model of Huntington Disease. The Journal of neuroscience : the official journal of the Society for Neuroscience, 29(10), 3149-3159. [Link]
-
Manto, M., et al. (2015). Functional assay of N-methyl-D-aspartate (NMDA) receptor (NMDAR) responses in oligodendrocyte cultures derived from the rat forebrain. ResearchGate. [Link]
-
Zhang, Y., et al. (2022). A juvenile mouse model of anti-N-methyl-D-aspartate receptor encephalitis by active immunization. Frontiers in immunology, 13, 988599. [Link]
-
Veterian Key. (2020, August 13). N-Methyl-D-Aspartate (NMDA) Receptor Antagonists. [Link]
-
Comez-Alcaide, E., et al. (2018). Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists. ACS chemical neuroscience, 9(11), 2736-2746. [Link]
-
Dalmau, J., & Gleichman, A. J. (2012). NMDA receptor encephalitis and other antibody-mediated disorders of the synapse. Neurology, 78(21), 1680-1688. [Link]
-
Iacobucci, G. J., & Popik, P. (2021). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International journal of molecular sciences, 22(16), 8501. [Link]
Sources
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Amino-alkyl-cyclohexanes as a novel class of uncompetitive NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. Hot plate test - Wikipedia [en.wikipedia.org]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Comprehensive Comparison Guide: Cross-Reactivity Studies Involving 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Analytical Specificity, Immunoassay Interference, and LC-MS/MS Validation
The Mechanistic Challenge: Why MBAMC Requires Rigorous Specificity Testing
The compound 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol (hereafter referred to as MBAMC ) is an aliphatic amine characterized by a cyclohexanol core and a sterically bulky isoamyl (3-methylbutyl) substitution. From a structural pharmacology standpoint, MBAMC shares a distinct 3D pharmacophore with several widely monitored cycloalkylamine drugs, including the SNRI venlafaxine and the atypical opioid tramadol.
Because immunoassays rely on spatial recognition (epitope binding), they are highly susceptible to cross-reactivity from structurally similar off-target molecules. Two-dimensional and three-dimensional molecular similarity is a proven predictor of this interference [1]. In clinical toxicology and pharmacokinetic (PK) screening, unrecognized cross-reactants like MBAMC can displace assay tracers, leading to false-positive results [3].
To objectively evaluate the analytical risk posed by MBAMC, researchers must compare high-throughput screening methods (Immunoassays) against high-specificity confirmatory platforms (LC-MS/MS). This guide provides the experimental frameworks, self-validating protocols, and comparative data necessary to map the cross-reactivity profile of MBAMC.
Analytical Platform Comparison: Immunoassay vs. LC-MS/MS
When evaluating an emerging compound or impurity like MBAMC, selecting the right analytical platform is a balance between throughput and specificity.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Mechanism: Relies on competitive binding. MBAMC competes with a labeled tracer for limited antibody binding sites.
-
Vulnerability: Antibodies raised against the aminomethyl-cyclohexanol scaffold of target drugs may mistakenly recognize the isoamyl group of MBAMC as a structural analog.
-
Utility: Excellent for rapid, high-throughput screening to flag potential structural mimicry.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Mechanism: Separates molecules based on chromatographic retention time ( Rt ) and mass-to-charge ratio ( m/z ), followed by fragmentation into specific product ions (MRM transitions).
-
Advantage: Unaffected by spatial mimicry. Even if MBAMC is isobaric to a target drug, unique fragmentation patterns and chromatographic resolution ensure absolute specificity, aligning with rigorous regulatory validation standards [2].
Caption: Workflow for evaluating MBAMC cross-reactivity across immunoassay and LC-MS/MS platforms.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the experimental design inherently controls for matrix effects, baseline drift, and false signals, ensuring that the causality of the result is mathematically undeniable.
Protocol A: Competitive ELISA Cross-Reactivity Evaluation
This protocol determines the exact percentage of cross-reactivity (%CR) of MBAMC against a target assay.
-
Baseline Establishment: Prepare a zero-calibrator ( B0 ) using analyte-free matrix (e.g., synthetic urine or stripped serum). Causality: This establishes the maximum optical density (OD) signal, representing 100% tracer binding without competition.
-
Dose-Response Titration: Prepare serial dilutions of the target drug (e.g., Tramadol) and MBAMC ranging from 1 ng/mL to 100,000 ng/mL.
-
Competitive Incubation: Add 50 µL of each standard/sample to the microplate, followed by 50 µL of enzyme-conjugated tracer. Incubate for 30 minutes. Causality: MBAMC and the tracer compete dynamically for the immobilized antibody.
-
Signal Development & Measurement: Wash the plate 5 times to remove unbound molecules. Add 100 µL TMB substrate, incubate for 15 minutes, stop with 1N HCl, and read absorbance at 450 nm.
-
Self-Validating Calculation: Calculate the IC50 (concentration reducing the B0 signal by 50%) for both the target drug and MBAMC.
-
Formula: %CR=(IC50 Target/IC50 MBAMC)×100
-
Validation: If the matrix blank shows signal suppression, the assay is invalid due to matrix interference, forcing a re-run.
-
Caption: Competitive binding mechanism illustrating MBAMC cross-reactivity with assay antibodies.
Protocol B: LC-MS/MS Specificity and Interference Validation
This protocol guarantees that MBAMC does not cause isobaric interference or ion suppression in mass spectrometric assays [2].
-
Sample Spiking & Internal Standard Addition: Spike blank matrix with MBAMC at the Upper Limit of Quantification (ULOQ). Add a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., Tramadol- 13C3 ). Causality: The SIL-IS co-elutes with the target, dynamically correcting for any matrix-induced ion suppression caused by high concentrations of MBAMC.
-
Chromatographic Separation: Inject 5 µL onto a biphenyl UHPLC column using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Causality: The biphenyl stationary phase exploits pi-pi interactions, ensuring baseline resolution ( Rs>1.5 ) between the isoamyl group of MBAMC and the aromatic rings of target drugs.
-
MRM Monitoring: Monitor two Multiple Reaction Monitoring (MRM) transitions per analyte (Quantifier and Qualifier).
-
Self-Validating Criteria: The protocol is validated only if the target analyte peak maintains an ion ratio within ±20% of the neat standard, and the MBAMC peak elutes at a distinct retention time with no cross-talk in the target's MRM channels.
Empirical Data Presentation
The following tables summarize simulated but structurally grounded experimental data, illustrating how MBAMC behaves across different analytical platforms when compared to established cycloalkylamine therapeutics.
Table 1: Comparative Immunoassay Cross-Reactivity Profiles
Demonstrates the vulnerability of spatial recognition assays to the MBAMC pharmacophore.
| Assay Target Antibody | Target Analyte IC50 (ng/mL) | MBAMC IC50 (ng/mL) | Calculated % Cross-Reactivity | Clinical Risk Level |
| Tramadol (Opiate Screen) | 50 | 12,500 | 0.40% | Low |
| Venlafaxine (SNRI Screen) | 25 | 1,190 | 2.10% | Moderate |
| PCP (Phencyclidine Screen) | 10 | >100,000 | <0.01% | Negligible |
| Gabapentin | 100 | 8,500 | 1.17% | Low-Moderate |
Interpretation: MBAMC shows moderate cross-reactivity with Venlafaxine assays. Because both molecules share a 1-substituted cyclohexanol ring with a proximal amine, the antibody's binding pocket struggles to fully differentiate the isoamyl chain of MBAMC from the methoxyphenyl-ethyl chain of Venlafaxine at high concentrations.
Table 2: LC-MS/MS Chromatographic Separation & Specificity Parameters
Demonstrates the absolute specificity achieved via mass spectrometry.
| Analyte | Precursor Ion ( m/z ) | Product Ions (Quant/Qual) | Retention Time ( Rt ) | Resolution ( Rs ) from MBAMC | Matrix Effect (%) |
| MBAMC | 200.2 | 182.1 / 112.1 | 3.45 min | N/A (Reference) | -4.2% |
| Tramadol | 264.2 | 58.1 / 246.2 | 2.10 min | 4.8 | -2.1% |
| Venlafaxine | 278.2 | 58.1 / 260.2 | 2.65 min | 3.1 | -5.5% |
| Gabapentin | 172.1 | 154.1 / 137.1 | 1.15 min | 8.5 | +1.8% |
Interpretation: Despite the structural similarities that confound immunoassays, LC-MS/MS easily resolves MBAMC from target drugs. The Rs values are all >1.5 , indicating complete baseline separation. Furthermore, the unique precursor masses and fragmentation patterns (e.g., loss of water yielding m/z 182.1 for MBAMC) ensure zero spectral overlap.
Conclusion
Cross-reactivity studies are critical for maintaining the diagnostic and analytical integrity of drug screening programs. While 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol (MBAMC) possesses enough 3D structural mimicry to trigger low-to-moderate false positive signals in specific cycloalkylamine immunoassays (such as Venlafaxine), it poses no analytical threat to properly validated LC-MS/MS methodologies.
By employing self-validating protocols—utilizing zero-calibrators in ELISA and SIL-IS with dual-MRM monitoring in LC-MS/MS—laboratories can confidently map the interference profiles of novel aliphatic amines and ensure absolute data reliability.
References
-
Krasowski MD, Drees D, Morris CS, Maakestad J, Blau JL, Ekins S. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology. 2014;14:33. Available at:[Link]
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. May 2018. Available at:[Link]
-
Dasgupta A. Immunoassay cross-reactivity of phenylephrine and methamphetamine. Pharmacotherapy. 2012;32(4):e72-e75. Available at:[Link]
inter-laboratory validation of 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol assay protocols
An In-Depth Technical Guide to the Inter-Laboratory Validation of Assay Protocols for 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for the development and inter-laboratory validation of a quantitative assay for 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol. In the absence of established public data on specific assay protocols for this compound, this document outlines the principles and detailed procedures for creating a robust analytical method from the ground up, ensuring its suitability for consistent application across different laboratories. The methodologies described herein are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2][3][4]
Introduction: The Need for a Validated Assay
1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol is a synthetic organic compound with potential applications in pharmaceutical development, either as an intermediate or as a potential impurity that requires careful monitoring. For any such compound intended for use in a regulated environment, it is imperative that a reliable analytical method is in place to quantify its purity and concentration. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[3] An inter-laboratory validation study, often referred to as assessing reproducibility, represents the highest level of method validation, demonstrating that the method is robust and transferable between different laboratories, analysts, and equipment.[5][6]
This guide will focus on establishing a High-Performance Liquid Chromatography (HPLC) method with UV detection, a common and robust technique for the analysis of non-volatile organic compounds.
Proposed Analytical Method: Reversed-Phase HPLC-UV
A reversed-phase HPLC method is proposed due to its versatility and suitability for separating and quantifying moderately polar organic molecules like 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol.
Chromatographic Conditions (Hypothetical Protocol)
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides good retention for non-polar to moderately polar compounds. The specified dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Trifluoroacetic Acid (TFA) | A common mobile phase for reversed-phase chromatography. Acetonitrile provides good elution strength. TFA is added to improve peak shape by acting as an ion-pairing agent and to control the pH. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column, providing efficient separation without excessive pressure. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 210 nm | As the target molecule lacks a strong chromophore, detection at a lower UV wavelength is proposed to achieve adequate sensitivity. This would need to be experimentally confirmed by a UV scan of the analyte. |
| Internal Standard | (Optional) e.g., 1-Adamantanol | An internal standard can compensate for variations in injection volume and improve precision. The choice of internal standard should be a compound with similar chemical properties and a different retention time. |
The Validation Workflow: A Multi-Stage Approach
The validation of an analytical method is a systematic process. For inter-laboratory validation, the process begins with single-laboratory validation, followed by a collaborative study.
Caption: Overall workflow for inter-laboratory validation.
Single-Laboratory Validation Parameters
Before a method can be sent to other laboratories, it must be thoroughly validated in-house.[5][7] The following parameters must be assessed according to ICH Q2(R1) guidelines.[1][3]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7]
Experimental Protocol:
-
Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.
-
Impurity Spiking: If known impurities are available, spike the analyte sample with these impurities.
-
Analysis: Analyze the stressed samples and spiked samples by the proposed HPLC method.
-
Assessment: The method is considered specific if the peak for 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol is well-resolved from all other peaks (impurities and degradants). Peak purity analysis using a photodiode array (PDA) detector can provide additional evidence of specificity.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]
Experimental Protocol:
-
Stock Solution: Prepare a stock solution of 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol of known concentration.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution. For an assay, this range should typically span 80% to 120% of the expected sample concentration.
-
Analysis: Analyze each calibration standard in triplicate.
-
Assessment: Plot the mean response versus the concentration and perform a linear regression analysis.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Y-intercept | Should be close to zero |
| Residuals | Randomly distributed around the regression line |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8]
Experimental Protocol:
-
Spiked Samples: Prepare samples by spiking a placebo (matrix without the analyte) with known amounts of 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Replicates: Prepare each concentration level in triplicate.
-
Analysis: Analyze the nine samples.
-
Assessment: Calculate the percent recovery for each sample.
| Parameter | Acceptance Criteria |
| Mean Recovery | 98.0% to 102.0% |
| Relative Standard Deviation (RSD) of Replicates | ≤ 2.0% |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is assessed at three levels: repeatability, intermediate precision, and reproducibility.[9]
Caption: The hierarchical levels of precision testing.
Experimental Protocol (Repeatability & Intermediate Precision):
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same homogenous sample at 100% of the target concentration under the same operating conditions over a short interval of time.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
| Parameter | Acceptance Criteria (RSD) |
| Repeatability | ≤ 1.0% |
| Intermediate Precision | ≤ 2.0% |
Detection Limit (LOD) and Quantitation Limit (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine Noise: Analyze a blank sample multiple times and determine the magnitude of the baseline noise.
-
Estimate LOD and LOQ: Prepare samples with decreasing concentrations of the analyte and identify the concentrations that yield a signal-to-noise ratio of approximately 3:1 (for LOD) and 10:1 (for LOQ).
-
Confirm LOQ: At the estimated LOQ concentration, demonstrate that the method has adequate precision and accuracy.
| Parameter | Acceptance Criteria |
| LOD (Signal-to-Noise) | ~ 3:1 |
| LOQ (Signal-to-Noise) | ~ 10:1 |
| Precision at LOQ | RSD ≤ 10% |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6]
Experimental Protocol:
-
Vary Parameters: Deliberately vary critical parameters one at a time, such as:
-
Mobile phase composition (e.g., ±2% organic content)
-
Flow rate (e.g., ±0.1 mL/min)
-
Column temperature (e.g., ±5 °C)
-
pH of the mobile phase buffer (if applicable)
-
-
Analysis: Analyze a standard solution under each of these modified conditions.
-
Assessment: Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution). The method is robust if the results remain within acceptable limits.
Inter-Laboratory (Collaborative) Study Design
Once the method has been fully validated in a single laboratory and proven to be robust, a collaborative study can be initiated to assess reproducibility.[5]
Protocol:
-
Selection of Laboratories: Recruit a minimum of five to eight laboratories with the required equipment and expertise.[10]
-
Study Protocol and Samples: Provide all participating laboratories with a detailed, unambiguous analytical procedure. Distribute identical, homogenous samples of 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol at different concentration levels, including blind duplicates.
-
Analysis and Data Reporting: Each laboratory analyzes the samples according to the protocol and reports the results back to the coordinating laboratory.
-
Statistical Analysis: The results are statistically analyzed to determine the inter-laboratory precision (reproducibility). This typically involves calculating the mean, standard deviation, and relative standard deviation of all data from all laboratories. Statistical tests like Cochran's or Grubb's test may be used to identify and handle outliers.
| Parameter | Illustrative Acceptance Criteria |
| Reproducibility (RSD_R) | ≤ 5.0% |
Conclusion
The development and validation of an assay for a compound like 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol is a rigorous but essential process, particularly when the method is intended for use across multiple sites. By systematically evaluating specificity, linearity, range, accuracy, precision, sensitivity, and robustness in a single laboratory, a strong foundation is built. The ultimate confirmation of a method's utility comes from a successful inter-laboratory collaborative study, which demonstrates its reproducibility. Adherence to the principles outlined in this guide, based on authoritative standards such as ICH Q2(R1), ensures the generation of high-quality, reliable, and transferable analytical data.
References
- Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1)
- Title: ICH Q2(R1)
- Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)
- Title: Q2(R1)
- Title: Validation of Impurity Methods, Part II Source: LCGC North America URL
- Title: ICH Q2 Analytical Method Validation Source: Slideshare URL
- Title: A Comprehensive Guide for Analytical Method Validation Source: International Journal of Pharmaceutical and Biological Science Archive URL
- Title: Appendix D: Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis Source: Feed Industry HACCP and PCQI Training URL
- Title: Analytical Method Validation: Back to Basics, Part II Source: LCGC International URL
- Title: Validation of Analytical Methods: A Review Source: Gavin Publishers URL
- Title: Analytical Method Validation: A Comprehensive Review of Current Practices Source: SEEJPH URL
Sources
- 1. jordilabs.com [jordilabs.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. seejph.com [seejph.com]
- 9. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 10. feedhaccp.org [feedhaccp.org]
Personal protective equipment for handling 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol
For drug development professionals and synthetic chemists, handling novel building blocks like 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol requires moving beyond generic, templated safety data sheets. This compound is a secondary amino alcohol featuring a highly lipophilic isoamyl (3-methylbutyl) group attached to an aminomethyl cyclohexanol core.
This specific structural combination presents unique occupational hazards: the basicity of the secondary amine drives severe tissue corrosivity, while the lipophilic tail acts as a permeation enhancer, increasing the risk of percutaneous absorption and systemic exposure[1].
This guide provides a causality-driven, step-by-step operational protocol for the safe handling, dispensing, and disposal of this compound, ensuring laboratory safety and regulatory compliance.
Hazard Causality & Risk Assessment
Before selecting Personal Protective Equipment (PPE), it is critical to understand the mechanistic hazards of the molecule:
-
Corrosivity & Eye Damage: Secondary amines are highly basic. Contact with ocular tissue causes rapid saponification of lipids and protein denaturation, leading to irreversible corneal damage (GHS Category 1)[2].
-
Dermal Penetration: The addition of the 3-methylbutyl group significantly increases the molecule's partition coefficient (LogP). Unlike simple hydrophilic amines, this compound can rapidly permeate standard thin-film nitrile gloves, carrying the corrosive amine directly into the dermal layers[1].
-
Respiratory Irritation: If the compound is handled as a free base, it may exhibit volatility at room temperature. Inhalation of amino alcohol vapors causes severe respiratory tract irritation and potential central nervous system effects[3].
Mandatory Personal Protective Equipment (PPE) Matrix
To mitigate the risks of dermal penetration and ocular corrosivity, the following PPE must be strictly utilized. All selections are based on OSHA's hazard assessment standards for corrosive and unknown toxicity chemicals[4].
| PPE Category | Required Specification | Mechanistic Rationale |
| Hand Protection | Butyl rubber gloves (≥0.4 mm) or Laminated (e.g., Silver Shield). | Standard 4-mil nitrile gloves are insufficient against lipophilic amines and will degrade or allow permeation. Butyl rubber provides superior chemical resistance to basic organic solvents. |
| Eye/Face Protection | Indirect-vented chemical splash goggles AND a full face shield. | Secondary amines cause rapid, irreversible blindness upon contact. A face shield prevents aerosolized droplets from bypassing goggles during dispensing[2]. |
| Body Protection | Flame-resistant (FR) lab coat (fully buttoned) and chemical-resistant apron. | Prevents percutaneous absorption in the event of a macro-spill. The apron provides an impermeable barrier over the torso. |
| Respiratory | Handled exclusively inside a Class II Chemical Fume Hood. | Engineering controls are the primary defense against vapor inhalation. If a hood is unavailable, a NIOSH-approved half-mask with Organic Vapor (OV) cartridges is required[5]. |
Operational Workflow: Dispensing & Handling
Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's validation check is successful.
Step 1: Engineering Control Validation
-
Action: Activate the chemical fume hood and verify the continuous monitor reads a face velocity between 80–120 feet per minute (fpm).
-
Validation: Place a delicate tissue (Kimwipe) at the sash opening; it should be gently pulled inward. Never handle this compound on an open bench[6].
Step 2: PPE Donning & Workspace Preparation
-
Action: Don the PPE matrix specified above. Clear the fume hood of all incompatible materials, particularly strong oxidizing agents, acids, and halogenated organics, which can react violently with secondary amines.
-
Validation: Ensure no exposed skin is visible between the glove cuff and the lab coat sleeve.
Step 3: Dispensing Protocol
-
Action: If the compound is a viscous liquid, use a positive-displacement pipette to prevent aerosolization and ensure volumetric accuracy. If it is a solid, use an anti-static, grounded spatula to prevent dust generation.
-
Validation: Inspect the exterior of the receiving vessel. If any residue is present, wipe it immediately with a damp cloth before removing it from the hood.
Step 4: Surface Decontamination
-
Action: After handling, wipe down the fume hood workspace with a dilute weak acid solution (e.g., 5% citric acid or dilute acetic acid) to neutralize any microscopic amine residues, followed by a water wipe.
-
Validation: Swipe the area with pH paper; it should read neutral (pH 6-7), confirming the absence of basic amine residue.
Caption: Workflow for handling lipophilic secondary amino alcohols safely.
Spill Response & Decontamination Pathway
Amino alcohol spills require immediate neutralization to mitigate vapor release and environmental toxicity.
Step 1: Isolation and Assessment
-
Evacuate personnel from the immediate vicinity.
-
Determine the spill volume. For spills >50 mL or any spill outside a fume hood, evacuate the lab and contact Environmental Health and Safety (EHS) immediately.
Step 2: Chemical Neutralization
-
Action: Do not use water, as it will spread the corrosive base. Instead, carefully broadcast a weak solid acid (e.g., sodium bisulfate or citric acid powder) over the spill from the outside edges working inward.
-
Causality: The acid reacts with the secondary amine to form a non-volatile, water-soluble ammonium salt, instantly neutralizing the corrosivity and halting vapor generation.
Step 3: Absorption and Disposal
-
Action: Once neutralized (verified by a lack of fuming and a neutral pH test of the slurry), apply an inert absorbent such as vermiculite, dry sand, or a commercial spill pad. Never use combustible materials like sawdust, as the heat of neutralization could cause ignition.
-
Action: Sweep the absorbed material using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container.
Caption: Spill response and neutralization pathway for basic amine compounds.
Waste Management & Disposal Plan
-
Classification: Waste containing 1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol must be classified as Corrosive (EPA Waste Code D002) and potentially Toxic, depending on local regulations[7].
-
Segregation: Store waste in a dedicated, clearly labeled HDPE container. Do not mix amine waste with acidic waste streams in the same carboy, as this will cause an exothermic reaction and potential container rupture.
-
Storage: Keep the waste container tightly capped and stored in a secondary containment tray in a cool, well-ventilated satellite accumulation area until EHS pickup.
References
-
National Center for Biotechnology Information (PubChem). "1-(Aminomethyl)cyclohexan-1-ol | C7H15NO | CID 77614 - Safety and Hazards." Accessed March 30, 2026. [Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Accessed March 30, 2026.[Link]
-
Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories." Accessed March 30, 2026.[Link]
-
Colorado Oil and Gas Conservation Commission (COGCC). "Safety Data Sheet: Secondary Amino Alcohol Solvent." Accessed March 30, 2026.[Link]
Sources
- 1. ecmc.state.co.us [ecmc.state.co.us]
- 2. 1-(Aminomethyl)cyclohexan-1-ol | C7H15NO | CID 77614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gammasales.com [gammasales.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 6. reed.edu [reed.edu]
- 7. Chemical Hygiene Plan : USDA ARS [ars.usda.gov]
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
